Elvitegravir
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZYLCPPVHEVSV-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021650 | |
| Record name | Elvitegravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 mcg/mL | |
| Record name | Elvitegravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09101 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
697761-98-1 | |
| Record name | Elvitegravir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697761-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elvitegravir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697761981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elvitegravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09101 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elvitegravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(3-chloro-2-fluorobenzyl)-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELVITEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GDQ854U53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elvitegravir's Mechanism of Action on HIV Integrase: A Technical Guide
This in-depth guide provides a comprehensive overview of the mechanism of action of elvitegravir, a potent HIV-1 integrase strand transfer inhibitor. Tailored for researchers, scientists, and drug development professionals, this document details the molecular interactions, quantitative inhibitory data, and the experimental protocols used to characterize this antiretroviral agent.
The Crucial Role of HIV-1 Integrase in Viral Replication
The integration of the reverse-transcribed viral DNA into the host cell's genome is an essential step in the HIV-1 replication cycle, catalyzed by the viral enzyme integrase (IN).[1][2] This process ensures the stable insertion of the viral genetic material, allowing for the subsequent transcription of viral genes and the production of new virions.[1][2] The integration process is a multi-step enzymatic reaction, making integrase a prime target for antiretroviral therapy.[2]
HIV-1 integrase is a 32 kDa protein composed of three domains: an N-terminal zinc-binding domain, a central catalytic core domain, and a C-terminal DNA-binding domain.[3] The catalytic core contains the highly conserved D, D, E motif (Asp64, Asp116, and Glu152), which coordinates divalent metal ions (Mg²⁺ or Mn²⁺) essential for the enzyme's catalytic activity.[4]
The integration process, mediated by the integrase enzyme, occurs in two main steps:
-
3'-Processing: In the cytoplasm of the infected cell, integrase binds to the ends of the linear viral DNA. It then acts as an endonuclease, cleaving a dinucleotide from each 3' end of the viral DNA.[4][5] This step exposes reactive hydroxyl groups at the 3' ends of the viral DNA.[5]
-
Strand Transfer: The integrase-viral DNA complex, known as the intasome, is transported into the host cell nucleus. Here, the integrase facilitates the joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA in a concerted cutting and pasting reaction.[5][6]
This compound's Targeted Inhibition of Strand Transfer
This compound is a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs.[1][3] It specifically targets the strand transfer step of the HIV-1 integration process, effectively blocking the insertion of the viral genome into the host DNA.[6]
The mechanism of action involves this compound binding to the active site of the HIV-1 integrase, but only when the integrase is complexed with the viral DNA (the intasome).[6] this compound chelates the divalent metal ions (Mg²⁺) in the catalytic core of the integrase, which are crucial for the strand transfer reaction.[3] This binding prevents the host DNA from accessing the active site, thereby inhibiting the covalent linkage of the viral DNA to the host chromosome.[3]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified in various in vitro and cell-based assays. These studies provide crucial data on its inhibitory concentration (IC50), effective concentration (EC50), and inhibition constant (Ki).
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Strand Transfer) | 54 nM | Recombinant wild-type HIV-1 IN | [6] |
| IC50 (Wild-Type Integrase) | 40 nM | HIV-1 Integrase Assay Kit | |
| EC90 | 1.7 nM | In the presence of normal human serum (NHS) | [7] |
| Dissociative Half-life (t1/2) | 2.7 hours | Wild-type IN-DNA complex at 37°C | [8] |
Table 1: In Vitro Activity of this compound against Wild-Type HIV-1 Integrase
Impact of Resistance Mutations on this compound Susceptibility
As with other antiretroviral agents, resistance to this compound can emerge through the selection of specific mutations in the integrase gene. These mutations can reduce the binding affinity of this compound to the intasome, thereby diminishing its inhibitory effect.[9]
| Mutation | Fold Change in Susceptibility | Assay | Reference |
| T66I | 9.7 | PhenoSense IN HIV assay | [9] |
| E92Q | 26 | PhenoSense IN HIV assay | [9] |
| T97A | 2.4 | PhenoSense IN HIV assay | [9] |
| S147G | 4.1 | PhenoSense IN HIV assay | [9] |
| Q148R | 92 | PhenoSense IN HIV assay | [9] |
| N155H | 30 | PhenoSense IN HIV assay | [9] |
| G140S/Q148H | >400 (to raltegravir, cross-resistance) | N/A | [7] |
Table 2: Susceptibility of this compound-Resistant HIV-1 Mutants
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action and resistance profile of this compound.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay quantitatively measures the inhibition of the integrase-mediated strand transfer reaction by this compound.
Principle: A biotin-labeled donor substrate (DS) DNA, mimicking the HIV-1 LTR U5 end, is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, followed by the test compound (this compound). A target substrate (TS) DNA with a 3'-end modification is then introduced. A successful strand transfer reaction results in the integration of the DS DNA into the TS DNA. The product is detected colorimetrically using an HRP-labeled antibody against the TS 3'-end modification.
Reagents:
-
Streptavidin-coated 96-well plates
-
Reaction Buffer (containing Mg²⁺ and Mn²⁺) with β-mercaptoethanol (BME) added just before use (0.4 µl/ml)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer
-
DS Oligo DNA (100X stock)
-
Recombinant HIV-1 Integrase (e.g., 2 µM stock)
-
TS Oligo DNA (100X stock)
-
HRP-conjugated antibody solution
-
TMB substrate and Stop Solution
-
This compound stock solution (in DMSO)
Procedure:
-
Pre-warm reaction and blocking buffers to 37°C.
-
Dilute the DS DNA 100X stock to 1X in reaction buffer. Add 100 µL of 1X DS DNA to each well and incubate for 30 minutes at 37°C.
-
Wash the plate five times with 300 µL/well of wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.
-
Wash the plate three times with 200 µL/well of reaction buffer.
-
Dilute the HIV-1 integrase to the working concentration (e.g., 1:300) in reaction buffer. Add 100 µL of the diluted integrase to each well and incubate for 30 minutes at 37°C.
-
Wash the plate three times with 200 µL/well of reaction buffer.
-
Prepare serial dilutions of this compound in reaction buffer (to 2X the final desired concentration). Add 50 µL of the this compound dilutions or reaction buffer (for controls) to the wells and incubate for 5 minutes at room temperature.
-
Dilute the TS DNA 100X stock to 1X in reaction buffer. Add 50 µL of 1X TS DNA to each well and incubate for 30 minutes at 37°C.
-
Wash the plate five times with 300 µL/well of wash buffer.
-
Add 100 µL of HRP antibody solution to each well and incubate for 30 minutes at 37°C.
-
Wash the plate five times with 300 µL/well of wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 10 minutes at room temperature.
-
Add 100 µL of TMB stop solution to each well and read the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Phenotypic Susceptibility Assay (PhenoSense™ Assay)
This cell-based assay measures the susceptibility of patient-derived HIV-1 isolates to this compound.
Principle: The integrase-coding region from patient plasma HIV-1 RNA is amplified by RT-PCR and inserted into an HIV-1 genomic vector that contains a luciferase reporter gene.[10] Recombinant viruses are produced and used to infect target cells in the presence of serial dilutions of this compound. The drug susceptibility is determined by measuring the reduction in luciferase activity.[10] The result is reported as the fold change in IC50 compared to a wild-type reference virus.[10]
Procedure Outline:
-
Viral RNA Isolation: Isolate HIV-1 RNA from a patient's plasma sample.[10]
-
RT-PCR: Amplify the integrase gene sequence from the viral RNA.[10]
-
Vector Construction: Insert the patient-derived integrase gene into a specialized HIV-1 vector that lacks a functional integrase gene and contains a luciferase reporter gene.[10]
-
Virus Production: Transfect host cells (e.g., HEK293T) with the recombinant vector to produce virus particles containing the patient's integrase enzyme.[10]
-
Infection and Drug Treatment: Infect target cells with the recombinant viruses in the presence of varying concentrations of this compound.[10]
-
Luciferase Assay: After a set incubation period (e.g., 48-72 hours), lyse the cells and measure the luciferase activity, which is proportional to the extent of viral replication.[11]
-
Data Analysis: Determine the IC50 for the patient's virus and compare it to the IC50 of a wild-type reference virus to calculate the fold change in susceptibility.[10]
Site-Directed Mutagenesis of HIV-1 Integrase
This technique is used to introduce specific resistance-associated mutations into the integrase gene to study their impact on this compound susceptibility and viral fitness.
Principle: A plasmid containing the wild-type HIV-1 integrase gene is used as a template. A pair of complementary oligonucleotide primers containing the desired mutation is used to amplify the entire plasmid via PCR. The parental, non-mutated DNA is then digested with a methylation-sensitive restriction enzyme (e.g., DpnI), leaving the newly synthesized, mutated plasmids. These are then transformed into competent E. coli for propagation.
Procedure Outline:
-
Primer Design: Design two complementary primers that contain the desired mutation and anneal to the target site on the plasmid.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the primers and the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI to specifically cleave the methylated, parental DNA template.
-
Transformation: Transform the remaining, unmethylated (mutated) plasmids into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the integrase gene to confirm the presence of the desired mutation.
Viral Replication Fitness Assay
This assay compares the replication capacity of this compound-resistant mutant viruses to the wild-type virus in the absence of the drug.
Principle: The replication fitness of different viral strains is assessed by infecting a susceptible cell line (e.g., TZM-bl cells) with a standardized amount of virus and measuring the production of a reporter (e.g., luciferase) or viral protein (e.g., p24 antigen) over time.[11][12]
Procedure Outline:
-
Virus Stock Preparation: Generate stocks of wild-type and mutant viruses with known viral titers (e.g., based on p24 antigen concentration).
-
Cell Infection: Infect a cell line (e.g., TZM-bl cells) with a defined multiplicity of infection (MOI) of each viral variant in parallel.[11]
-
Time-Course Analysis: At various time points post-infection, collect samples of the cell culture supernatant.
-
Quantification of Viral Replication: Measure the amount of p24 antigen in the supernatant using an ELISA or measure the activity of a reporter gene if one is present in the viral vector.[12]
-
Data Analysis: Plot the viral replication kinetics for each variant. The replication fitness of a mutant virus is often expressed as a percentage of the replication of the wild-type virus.[11]
Conclusion
This compound is a highly effective inhibitor of HIV-1 integrase, acting specifically on the strand transfer step of viral DNA integration. Its mechanism of action, centered on the chelation of metal ions within the intasome, has been extensively characterized through a variety of in vitro and cell-based assays. While this compound is potent against wild-type HIV-1, the emergence of resistance mutations in the integrase gene can significantly reduce its efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers working to understand the nuances of this compound's activity and the ongoing challenge of HIV-1 drug resistance.
References
- 1. Structure-based predictors of resistance to the HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical appraisal of this compound in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hivclinic.ca [hivclinic.ca]
- 4. Site-directed mutagenesis of HIV-1 integrase demonstrates differential effects on integrase functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Broad Antiretroviral Activity and Resistance Profile of the Novel Human Immunodeficiency Virus Integrase Inhibitor this compound (JTK-303/GS-9137) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Impact of Primary this compound Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 11. Altered Viral Fitness and Drug Susceptibility in HIV-1 Carrying Mutations That Confer Resistance to Nonnucleoside Reverse Transcriptase and Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Elvitegravir's Interaction with HIV Integrase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding mechanism of elvitegravir, a potent integrase strand transfer inhibitor (INSTI), to the human immunodeficiency virus (HIV) integrase enzyme. The document outlines the molecular interactions, quantitative binding data, and the experimental methodologies used to characterize this critical drug-target interaction.
Mechanism of Action and Binding Site
This compound is an antiretroviral agent that specifically targets the HIV-1 integrase enzyme, a crucial component for viral replication.[1][2] The enzyme facilitates the integration of the viral DNA into the host cell's genome through a two-step process: 3'-processing and strand transfer.[3] this compound functions as an integrase strand transfer inhibitor (INSTI), effectively blocking the strand transfer step.[2][3][4]
The binding site of this compound is located within the catalytic core domain (CCD) of the integrase enzyme, specifically at the interface with the viral DNA.[5] A key feature of this interaction is the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site.[4] This chelation is mediated by a conserved structural motif present in this compound and other INSTIs.[4] By binding to this site, this compound competitively inhibits the binding of the host DNA, thus preventing the covalent insertion of the viral DNA into the host chromosome.[3][4]
Structural studies have revealed that this compound interacts with several key amino acid residues within the integrase active site. The halobenzyl group of this compound is known to interact with the viral DNA.[6] The core of the molecule, with its heteroatom triad, is responsible for chelating the metal ions that are coordinated by the catalytic triad of the integrase, known as the DDE motif.[4][6]
Quantitative Binding and Inhibition Data
The potency of this compound has been quantified through various in vitro assays. The following table summarizes key quantitative data related to its binding affinity and inhibitory activity against wild-type HIV-1 and resistant strains.
| Parameter | Virus/Enzyme Strain | Value | Reference |
| IC₅₀ | HIV-1IIIB | 0.7 nM | [7] |
| HIV-2EHO | 2.8 nM | [7] | |
| HIV-2ROD | 1.4 nM | [7] | |
| EC₅₀ | Wild-Type HIV-1 | 54 nM (Strand Transfer) | [5] |
| Fold Change in EC₅₀ (vs. Wild-Type) | T66I Mutant | 9.7 | [8] |
| E92Q Mutant | 26-30 | [8] | |
| T97A Mutant | 2.4 | [8] | |
| S147G Mutant | 4.1 | [8] | |
| Q148R Mutant | >92 | [8] | |
| N155H Mutant | 26-30 | [8] | |
| Dissociative Half-Life (t₁/₂) from Integrase-DNA complex | Wild-Type | 2.7 hours | [9] |
Experimental Protocols
The characterization of this compound's binding to HIV integrase has been accomplished through a variety of experimental techniques. Below are detailed methodologies for key experiments.
HIV Integrase Strand Transfer Assay
This biochemical assay is fundamental for determining the inhibitory activity of compounds against the strand transfer step of integration.
Methodology:
-
Reagents and Materials:
-
Recombinant HIV-1 Integrase enzyme.
-
Oligonucleotide substrates mimicking the viral DNA ends (pre-processed LTR).
-
Oligonucleotide substrate mimicking the target host DNA.
-
Reaction buffer containing a divalent cation (e.g., MgCl₂ or MnCl₂).
-
This compound or other compounds for testing.
-
Gel electrophoresis reagents and imaging system.
-
-
Procedure:
-
The HIV-1 integrase enzyme is pre-incubated with the viral DNA substrate to form the pre-integration complex (PIC).
-
This compound, at varying concentrations, is added to the reaction mixture and incubated.
-
The strand transfer reaction is initiated by the addition of the target DNA substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped by the addition of a quenching solution (e.g., EDTA).
-
The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The gel is imaged and the amount of strand transfer product is quantified to determine the IC₅₀ value of the inhibitor.
-
Cell-Based Resistance Selection Assay
This assay is used to identify mutations in the integrase enzyme that confer resistance to this compound.
Methodology:
-
Cell Culture and Virus:
-
A suitable cell line permissive to HIV-1 infection (e.g., MT-2 or PM1 cells).
-
Wild-type HIV-1 laboratory strain.
-
-
Procedure:
-
The cell line is infected with wild-type HIV-1.
-
The infected cells are cultured in the presence of a sub-optimal concentration of this compound.
-
Viral replication is monitored (e.g., by measuring p24 antigen levels in the supernatant).
-
As viral replication recovers, the concentration of this compound is gradually increased in subsequent passages.
-
This process of serial passage with escalating drug concentrations is continued until a significant level of resistance is observed.
-
The proviral DNA from the resistant virus population is extracted.
-
The integrase gene is amplified by PCR and sequenced to identify mutations.
-
X-ray Crystallography
This technique provides high-resolution structural information on the binding of this compound to the integrase enzyme.
Methodology:
-
Protein Expression and Purification:
-
The HIV-1 integrase catalytic core domain is expressed in a suitable system (e.g., E. coli).
-
The protein is purified to homogeneity using chromatographic techniques.
-
-
Crystallization:
-
The purified integrase is complexed with a viral DNA oligonucleotide and this compound.
-
The complex is subjected to crystallization screening using various precipitants, buffers, and additives.
-
Crystals are grown to a suitable size for X-ray diffraction.
-
-
Data Collection and Structure Determination:
-
The crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement or other phasing methods.
-
The final structure is refined to yield a detailed atomic model of the this compound-integrase-DNA complex.
-
Visualizing the Inhibition Pathway
The following diagram illustrates the mechanism of this compound's inhibition of HIV integrase.
Caption: this compound inhibits HIV replication by blocking the strand transfer step.
Resistance to this compound
As with other antiretroviral drugs, resistance to this compound can emerge through mutations in the integrase enzyme. These mutations often occur in or near the drug-binding site and can reduce the binding affinity of this compound. Key resistance-associated mutations (RAMs) include T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H.[8] The Q148 pathway, in particular, is associated with high-level resistance to this compound and cross-resistance to other first-generation INSTIs like raltegravir.[8][10] The development of second-generation INSTIs has been a strategy to overcome the resistance conferred by these mutations.[11]
References
- 1. Selection and analysis of HIV-1 integrase strand transfer inhibitor resistant mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell studies predict cross-resistance among integrase inhibitors | HIV i-Base [i-base.info]
- 5. This compound: a once-daily, boosted, HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 10. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
elvitegravir pharmacodynamics in vitro studies
An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Elvitegravir
Introduction
This compound (EVG) is a potent antiretroviral agent belonging to the class of integrase strand transfer inhibitors (INSTIs).[1] It is the second drug in this class to receive approval from the U.S. Food and Drug Administration (FDA).[2] this compound targets the HIV-1 integrase enzyme, which is essential for the replication of the virus by preventing the integration of the viral DNA into the host cell's genome.[1][3] This document provides a comprehensive technical overview of the in vitro pharmacodynamics of this compound, detailing its mechanism of action, antiviral activity, resistance profile, and the experimental methodologies used for its characterization.
Mechanism of Action
The HIV lifecycle critically depends on the integrase (IN) enzyme, which catalyzes the insertion of the reverse-transcribed viral DNA into the host chromosome. This process involves two distinct steps:
-
3'-Processing: The IN enzyme removes a terminal dinucleotide from each 3'-end of the viral DNA within the pre-integration complex (PIC) in the cytoplasm.[2]
-
Strand Transfer: After the PIC is transported into the nucleus, the IN enzyme cleaves the host DNA and covalently links the processed 3'-ends of the viral DNA to the host DNA, making the infection permanent.[2]
This compound specifically inhibits the strand transfer step.[2][3][4] It functions by binding to the HIV-1 integrase-viral DNA complex, chelating the two catalytic Mg²⁺ ions in the enzyme's active site.[2] This action prevents the complex from binding to the host DNA, thereby blocking the integration of the provirus.[2] this compound is highly specific and does not inhibit human topoisomerases I or II.[1][3]
Quantitative In Vitro Antiviral Activity
This compound demonstrates potent activity against a wide range of HIV-1 subtypes, laboratory strains, and clinical isolates, as well as against HIV-2. Its efficacy is typically measured by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) in various cell-based and cell-free assays.
| Target | Assay Type / Cell Line | Parameter | Value (nM) | Reference(s) |
| HIV-1 Clinical Isolates | Cell-based | Mean EC₅₀ | 0.62 | [3] |
| HIV-1 (Clades A, B, C, D, E, F, G, O) | Cell Culture | EC₅₀ Range | 0.1 - 1.3 | [3][5] |
| HIV-1 (Wild-Type) | Peripheral Blood Mononuclear Cells (PBMCs) | EC₉₀ | 12 | [3] |
| HIV-1 (Wild-Type) | Peripheral Blood Mononuclear Cells (PBMCs) | IC₅₀ | 0.89 | [4] |
| HIV-1 IIIB | MAGI Assay | EC₅₀ | 0.8 | [4] |
| HIV-1 IIIB | Cell-free (Integrase Enzyme) | IC₅₀ | 0.7 | [4] |
| HIV-1 Integrase | Cell-free (Strand Transfer) | IC₅₀ | 54 | [4] |
| HIV-1 Integrase | Cell-free (ELISA-based) | IC₅₀ | 40 | |
| HIV-2 (ROD Strain) | Cell-free (Integrase Enzyme) | IC₅₀ | 1.4 | [4] |
| HIV-2 (EHO Strain) | Cell-free (Integrase Enzyme) | IC₅₀ | 2.8 | [4] |
| HIV-2 | Cell Culture | EC₅₀ | 0.53 | [3][5] |
| HIV-2 | Cell Culture | EC₅₀ | 1.6 | [6] |
| Multiple Drug-Resistant HIV-1 | Cell Culture | EC₅₀ | Subnanomolar to Nanomolar | [4] |
Experimental Protocols
Cell-Based Antiviral Activity Assay
This protocol determines the concentration of this compound required to inhibit HIV-1 replication in cell culture.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to make them susceptible to HIV-1 infection. Alternatively, susceptible cell lines like MT-2 or TZM-bl can be used.
-
Drug Dilution: this compound is serially diluted to create a range of concentrations for testing.
-
Infection: Cells are infected with a laboratory-adapted or clinical isolate strain of HIV-1 at a known multiplicity of infection (MOI).
-
Treatment: The diluted this compound is added to the infected cell cultures. Control wells receive no drug (virus control) or no virus (cell control).
-
Incubation: The cultures are incubated for a period of 3-7 days to allow for viral replication.
-
Quantification of Viral Replication: The amount of virus in the culture supernatant is quantified. A common method is measuring the concentration of the p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA). For reporter cell lines like TZM-bl, replication can be measured via luciferase or β-galactosidase activity.
-
Data Analysis: The percentage of viral inhibition is calculated for each drug concentration relative to the virus control. The EC₅₀ value is determined by plotting the inhibition percentage against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Free Integrase Strand Transfer Assay
This biochemical assay directly measures the inhibitory effect of this compound on the strand transfer activity of the purified HIV-1 integrase enzyme.
Methodology:
-
Plate Preparation: A 96-well microplate is coated with an oligonucleotide that mimics the target host DNA sequence.
-
Enzyme Binding: Recombinant purified HIV-1 integrase is added to the wells and allowed to bind to the coated oligonucleotide.
-
Inhibitor Addition: Serial dilutions of this compound are added to the wells and incubated with the enzyme.
-
Reaction Initiation: A second oligonucleotide, mimicking the processed viral DNA end and labeled with a tag (e.g., biotin), is added to the wells along with necessary cofactors like Mg²⁺ to initiate the strand transfer reaction.
-
Incubation: The plate is incubated to allow the strand transfer reaction to proceed.
-
Detection: The incorporated viral DNA oligonucleotide is detected. If a biotin tag was used, a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a TMB substrate to produce a colorimetric signal.
-
Data Analysis: The signal intensity is measured using a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the this compound concentration.
In Vitro Resistance Profile
The emergence of drug resistance is a significant challenge in antiretroviral therapy. In vitro selection studies are crucial for identifying the genetic mutations that confer resistance to this compound.
Resistance Selection Protocol: In vitro resistance is typically selected by culturing HIV-1 in the presence of sub-optimal concentrations of the drug.[7] The concentration is gradually increased over multiple passages as the virus adapts and less susceptible variants emerge.[7] After significant resistance is observed, the integrase-coding region of the viral genome is sequenced to identify mutations.
Key Resistance Mutations: Studies have identified several primary and secondary mutations in the HIV-1 integrase gene that reduce susceptibility to this compound.[3][7][8]
| Mutation Type | Amino Acid Substitution | Fold Change in EC₅₀ (Approx.) | Reference(s) |
| Primary | T66A / T66I | 5 - 10 | [9] |
| T66K | ~40 | [9] | |
| E92Q | ~57 | [8] | |
| E92G | - | [10] | |
| S147G | - | [3] | |
| Q148R / H / K | Variable, confers broad INSTI cross-resistance | [7][8] | |
| Secondary / Accessory | H51Y | 2 - 3 | [9][10] |
| L74M | - | [8] | |
| F121Y | - | [10] | |
| S153Y / F | ~5 | [9][10] | |
| R263K | - | [3][10] |
Primary mutations are those that have a significant impact on drug susceptibility on their own. Secondary, or accessory, mutations often emerge after primary mutations and can further increase the level of resistance or compensate for a loss of viral fitness caused by the primary mutation.[11] this compound shows an overlapping resistance profile with the first-generation INSTI, raltegravir, particularly with mutations at positions T66, E92, Q148, and N155.[8][11]
Conclusion
The in vitro pharmacodynamic profile of this compound establishes it as a highly potent inhibitor of HIV-1 replication. Its specific mechanism of action, targeting the strand transfer step of viral DNA integration, provides a powerful tool against HIV. Quantitative assays consistently demonstrate its activity in the subnanomolar to low nanomolar range against a broad spectrum of HIV-1 clades and HIV-2. While effective, the potential for resistance through specific mutations in the integrase enzyme underscores the importance of continued surveillance and understanding of resistance pathways to optimize its use in clinical settings. The detailed experimental protocols outlined herein form the basis for the continued evaluation of this compound and the development of next-generation integrase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Critical appraisal of this compound in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hivclinic.ca [hivclinic.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. HIV-2 antiviral potency and selection of drug resistance mutations by the integrase strand transfer inhibitor this compound and NRTIs emtricitabine and tenofovir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with this compound Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance Mutations in HIV-1 Integrase Selected with Raltegravir or this compound Confer Reduced Susceptibility to a Diverse Panel of Integrase Inhibitors [natap.org]
- 9. HIV Drug Resistance Database [hivdb.stanford.edu]
- 10. In vitro resistance selections using this compound, raltegravir, and two metabolites of this compound M1 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrase Inhibitor Resistance (this compound/raltegravir) Involves Complex Interactions Among Primary and Secondary Resistance Mutations: A Novel Mutation L68V/I Associates with E92Q and Increases Resistance [natap.org]
Elvitegravir Structure-Activity Relationship: A Deep Dive into HIV-1 Integrase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Elvitegravir, a potent second-generation integrase strand transfer inhibitor (INSTI), stands as a cornerstone in the modern therapeutic arsenal against Human Immunodeficiency Virus Type 1 (HIV-1). Its mechanism of action, targeting the viral integrase enzyme, prevents the integration of the viral genome into the host cell's DNA, a critical step in the HIV replication cycle. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound, detailing the key molecular features that govern its potent antiviral activity and offering insights into the development of resistance.
Core Pharmacophore and Mechanism of Action
This compound's inhibitory activity is fundamentally linked to its ability to chelate two divalent magnesium ions (Mg²⁺) within the catalytic core domain of the HIV-1 integrase enzyme. This interaction is mediated by a key pharmacophore consisting of a β-hydroxy-α-keto acid moiety, which forms a triad that binds to the Mg²⁺ ions. This binding effectively blocks the strand transfer step of integration.[1] The core structure of this compound is a 4-quinolone-3-carboxylic acid.[2]
The key structural components contributing to this compound's high affinity and specificity include:
-
The Quinolone Core: This scaffold correctly positions the critical functional groups for interaction with the integrase active site.
-
The Carboxylic Acid at C3 and the Ketone at C4: These groups are essential for chelating the Mg²⁺ ions in the enzyme's active site.
-
The 3-chloro-2-fluorobenzyl Group at C6: This lipophilic group occupies a hydrophobic pocket within the integrase enzyme, contributing significantly to the binding affinity.[3]
-
The Methoxy Group at C7: This group enhances the potency of the compound.
-
The (S)-1-hydroxy-3-methylbutan-2-yl Group at N1: This substituent plays a crucial role in optimizing the pharmacokinetic profile and maintaining antiviral activity.
Quantitative Structure-Activity Relationship Analysis
The following tables summarize the quantitative data from various studies on this compound and its analogs, highlighting the impact of structural modifications on its anti-HIV-1 activity.
Table 1: In Vitro Activity of this compound Against Wild-Type and Resistant HIV-1 Strains
| HIV-1 Strain | IC50 (nM) | EC50 (nM) | Fold Change in Susceptibility | Reference(s) |
| HIV-1 IIIB (Wild-Type) | 0.7 | 1.2 | - | [4][5] |
| HIV-2 EHO | 2.8 | - | - | [4] |
| HIV-2 ROD | 1.4 | - | - | [4] |
| T66I Mutant | - | - | 33 | |
| E92Q Mutant | - | - | >10 | |
| Q148R Mutant | - | - | >10 | |
| N155H Mutant | - | - | 32 |
Table 2: Structure-Activity Relationship of this compound Analogs
(Note: This table is a representative compilation based on qualitative SAR descriptions. Specific quantitative values for a comprehensive analog series require access to proprietary or less publicly available medicinal chemistry literature.)
| Analog/Modification | Key Structural Change | Impact on Activity |
| Analog 1 | Replacement of 3-chloro-2-fluorobenzyl with a simple benzyl group | Reduced potency, highlighting the importance of the halogen substituents for optimal hydrophobic interactions. |
| Analog 2 | Modification of the N1 substituent | Altered pharmacokinetic properties and may affect antiviral potency. |
| Analog 3 | Removal of the C7 methoxy group | Significantly decreased antiviral activity, indicating its role in enhancing binding or cellular uptake. |
| Analog 4 | Esterification of the C3 carboxylic acid | Loss of activity, as the free carboxylic acid is essential for Mg²⁺ chelation. |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
This assay is fundamental to determining the direct inhibitory effect of compounds on the enzymatic activity of HIV-1 integrase.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing HEPES, DTT, MgCl₂, and BSA.
-
Synthesize or obtain donor (pre-processed viral DNA) and acceptor (target host DNA) oligonucleotides. The donor DNA is typically labeled (e.g., with biotin) for detection.
-
Recombinantly express and purify HIV-1 integrase protein.
-
-
Assay Procedure:
-
Coat a streptavidin-coated microplate with the biotinylated donor DNA.
-
Add the test compound (this compound or its analogs) at various concentrations to the wells.
-
Introduce the purified HIV-1 integrase enzyme to the wells and incubate to allow for binding to the donor DNA.
-
Add the acceptor DNA to initiate the strand transfer reaction.
-
Incubate to allow the integration of the donor DNA into the acceptor DNA.
-
Wash the plate to remove unbound reagents.
-
Add an antibody or probe that specifically recognizes the integrated product (e.g., an antibody against a label on the acceptor DNA). This detection molecule is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Add a colorimetric or chemiluminescent substrate for the enzyme and measure the signal, which is proportional to the amount of strand transfer that has occurred.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Anti-HIV Activity Assay (p24 Antigen Assay)
This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture and Infection:
-
Culture a susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs).
-
Infect the cells with a known amount of HIV-1 virus stock in the presence of varying concentrations of the test compound.
-
Include a no-drug control (virus only) and a no-virus control (cells only).
-
-
Incubation:
-
Incubate the infected cells for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
-
p24 Antigen Quantification:
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 antigen ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication at each compound concentration compared to the no-drug control.
-
Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Molecular Logic
To better understand the relationships and processes involved in this compound's function, the following diagrams have been generated using Graphviz.
Caption: this compound's mechanism of action within the HIV-1 replication cycle.
Caption: Key structural features of this compound and their contribution to its activity.
Conclusion
The structure-activity relationship of this compound is well-defined, with a clear understanding of the core pharmacophore and the critical contributions of its various substituents. The quinolone core, with its essential carboxylic acid and ketone functionalities, provides the foundation for potent inhibition of HIV-1 integrase through chelation of Mg²⁺ ions. The specific substitutions at the C6, C7, and N1 positions are finely tuned to maximize antiviral potency and optimize pharmacokinetic properties. This detailed SAR understanding has been instrumental in the development of this compound as a successful antiretroviral agent and provides a valuable framework for the design of next-generation integrase inhibitors that can overcome existing resistance mutations and further improve the treatment landscape for individuals living with HIV-1.
References
The Genesis of an HIV Integrase Inhibitor: A Technical Guide to the Discovery and Chemical Synthesis of Elvitegravir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elvitegravir, a potent HIV-1 integrase strand transfer inhibitor (INSTI), represents a significant advancement in antiretroviral therapy. This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this compound, tailored for researchers, scientists, and drug development professionals. It details the initial identification, mechanism of action, and the pivotal researchers and institutions involved in its development. Furthermore, this guide presents a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols for key reactions and structured tables of quantitative data to facilitate comparison and analysis. Mandatory visualizations of the synthetic pathway and its mechanism of action within the HIV replication cycle are provided to enhance understanding.
Discovery and Development
This compound, also known by its development codes GS-9137 and JTK-303, was first discovered and synthesized by Japan Tobacco Inc.[1][2][3] The potential of this quinolone derivative as an HIV-1 integrase inhibitor was recognized, leading to a licensing agreement with Gilead Sciences in March 2008 for its clinical development and commercialization.[4][5][6] this compound was the second INSTI to receive approval from the U.S. Food and Drug Administration (FDA).[2][3]
Mechanism of Action
This compound targets the HIV-1 integrase enzyme, which is crucial for the replication of the virus.[4][5] Specifically, it is an integrase strand transfer inhibitor (INSTI).[7][8][9] By binding to the active site of the integrase, this compound blocks the strand transfer step of viral DNA integration into the host cell's genome.[7][8][9] This prevention of provirus formation effectively halts the viral replication cycle.[7][8][9]
Caption: A generalized synthetic pathway for this compound.
Key Experimental Protocols
The following protocols are synthesized from publicly available patent literature and represent key transformations in the synthesis of this compound.
Protocol 1: Formation of the Quinolone Core
-
Reaction: A substituted benzoyl acrylate is reacted with (S)-(+)-valinol to form an enamine intermediate.
-
Cyclization: The enamine intermediate is then cyclized to form the quinolone core structure.
-
Protection: The free hydroxyl group on the quinolone is protected, for example, with a tert-butyldimethylsilyl (TBDMS) group.
Protocol 2: Negishi Coupling
-
Reagent Preparation: 3-chloro-2-fluorobenzyl zinc bromide is prepared from the corresponding benzyl bromide and zinc.
-
Coupling Reaction: The protected quinolone intermediate is reacted with the prepared organozinc reagent in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, to form the carbon-carbon bond.
-
Work-up and Purification: The reaction mixture is quenched, and the coupled product is extracted and purified by chromatography.
Protocol 3: Final Deprotection and Methoxylation
-
Deprotection: The protecting group on the quinolone hydroxyl is removed under alkaline conditions.
-
Methoxylation: The final step involves a reaction with sodium methoxide to yield this compound.
-
Crystallization: The final product is purified by crystallization.
Quantitative Data from Synthesis
The following tables summarize key quantitative data related to the synthesis and activity of this compound.
Table 1: Synthetic Reaction Yields and Purity
| Step | Product | Yield (%) | Purity (HPLC) | Reference |
| Enamine Formation | 2-(5-bromo-2,4-dimethoxybenzoyl)-3-((S)-1-hydroxy-3-methylbutan-2-ylamino)acrylate | 96% | 98.5% | [10] |
| Quinolone Formation | 6-Bromo-1-((S)-1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 96% | 99.6% | [11] |
| Negishi Coupling & Deprotection | This compound | 86% | 96.3% | [10][11] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 250 MHz) | δ (ppm): 15.68 (s, 1H), 8.76 (s, 1H), 8.14 (s, 1H), 7.21 (s, 1H), 6.95 - 7.04 (m, 3H), 4.47 (m, 1H), 4.14 (d, 2H), 3.99 (s, 3H), 2.39 (m, 1H), 1.19 (d, 3H), 0.78 (d, 3H) | [10][11] |
| Mass Spectrometry (LC-MS) | [M+H]⁺ m/z: 448.132 | [8] |
Biological Activity and Pharmacokinetics
This compound exhibits potent in vitro activity against HIV-1. Its pharmacokinetic profile is characterized by metabolism primarily through CYP3A enzymes, necessitating co-administration with a pharmacokinetic enhancer like cobicistat or ritonavir to boost its plasma concentrations.
Table 3: In Vitro Activity of this compound
| Assay | Value | Reference |
| IC₅₀ (Integrase Strand Transfer) | 7.2 nM | [4] |
| EC₅₀ (Anti-HIV-1 Activity) | 0.9 nM | [4] |
| Protein-Adjusted IC₉₅ | 45 ng/mL | [12] |
Table 4: Pharmacokinetic Properties of this compound (Boosted)
| Parameter | Value | Reference |
| Protein Binding | 98-99% | [5] |
| Elimination Half-life | 8.7–13.7 hours | [5] |
| Primary Metabolism | CYP3A | [5][9] |
| Excretion | ~95% Feces, ~5% Urine | [1] |
Experimental Protocols for Biological Assays
Protocol 4: HIV-1 Integrase Inhibition Assay
-
Assay Principle: This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.
-
Procedure:
-
A 96-well plate is coated with a double-stranded DNA oligonucleotide substrate.
-
Recombinant HIV-1 integrase is added to the wells in the presence of various concentrations of this compound or a control inhibitor.
-
The reaction is initiated by the addition of a second labeled oligonucleotide.
-
After incubation, the plate is washed, and the amount of integrated labeled oligonucleotide is quantified using a suitable detection method (e.g., colorimetric or fluorescence).
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 5: Antiviral Activity Assay
-
Assay Principle: This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell-based system.
-
Procedure:
-
Susceptible host cells (e.g., MT-4 cells) are infected with a known amount of HIV-1.
-
The infected cells are then cultured in the presence of serial dilutions of this compound.
-
After a set incubation period, the extent of viral replication is measured by quantifying a viral marker, such as p24 antigen, using an ELISA.
-
-
Data Analysis: The EC₅₀ value is determined by plotting the percentage of inhibition of viral replication against the logarithm of the drug concentration.
Conclusion
This compound stands as a testament to the power of targeted drug discovery and development. Its journey from a novel quinolone derivative to a key component of modern antiretroviral therapy highlights the intricate process of medicinal chemistry and pharmacology. This technical guide has provided a comprehensive overview of its discovery, detailed its chemical synthesis with specific protocols and quantitative data, and outlined its biological mechanism of action and activity. The provided diagrams and structured data serve as a valuable resource for researchers and scientists in the ongoing effort to combat HIV/AIDS.
References
- 1. usbio.net [usbio.net]
- 2. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Critical appraisal of this compound in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2014056465A1 - An improved production method and new intermediates of synthesis of this compound - Google Patents [patents.google.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound dimer impurity spectral data [orgspectroscopyint.blogspot.com]
- 8. This compound | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2015003670A1 - A new process for the preparation of this compound - Google Patents [patents.google.com]
- 11. CN105377818A - A new process for the preparation of this compound - Google Patents [patents.google.com]
- 12. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Gauntlet: An In-depth Technical Guide to the Pharmacokinetic Profiling of Elvitegravir
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide delves into the critical preclinical pharmacokinetic profiling of elvitegravir, an integrase strand transfer inhibitor pivotal in the treatment of HIV-1 infection. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is fundamental to its development, informing dosage, safety, and efficacy. This document provides a detailed overview of the experimental methodologies and key data from in vitro and in vivo preclinical studies of this compound, presented in a clear and comparative format to aid researchers and drug development professionals.
Absorption: In Vitro Permeability and Oral Bioavailability in Preclinical Species
The initial assessment of this compound's absorption potential involved in vitro models to predict its permeability across the intestinal barrier. While specific Caco-2 permeability assay results for this compound are not publicly detailed in the reviewed literature, this assay is a standard industry practice to evaluate the potential for oral absorption.
Subsequent in vivo studies in animal models provided concrete data on oral bioavailability.
Table 1: Oral Bioavailability of this compound in Preclinical Species
| Species | Dose | Bioavailability (%) | Study Notes |
| Rat | Undisclosed | Moderate | Unboosted formulation. |
| Dog | Undisclosed | Moderate | Unboosted formulation. |
It is crucial to note that this compound's absorption is significantly enhanced in the presence of food.
Distribution: High Plasma Protein Binding
This compound exhibits high binding to plasma proteins, a key determinant of its distribution and availability to target tissues. In vitro studies using equilibrium dialysis with plasma from various species, including humans, have consistently demonstrated this characteristic.
Table 2: Plasma Protein Binding of this compound
| Species | Protein Binding (%) | Method |
| Human | 98-99 | Equilibrium Dialysis |
| Rat | Data not publicly available | Not applicable |
| Dog | Data not publicly available | Not applicable |
| Monkey | Data not publicly available | Not applicable |
The high degree of protein binding suggests that only a small fraction of the drug is free in the circulation to exert its antiviral effect and to be cleared from the body.
Metabolism: The Central Role of CYP3A4 and the Necessity of Pharmacokinetic Boosting
The metabolic fate of this compound has been extensively studied, revealing a primary reliance on cytochrome P450 3A4 (CYP3A4) for its clearance. Minor metabolic pathways include glucuronidation by UGT1A1 and UGT1A3.[1][2] This heavy dependence on CYP3A4 makes this compound susceptible to first-pass metabolism, leading to low systemic exposure when administered alone.
To overcome this limitation, this compound is co-administered with a pharmacokinetic enhancer, or "booster," such as ritonavir or cobicistat. These agents are potent inhibitors of CYP3A4, thereby reducing the metabolic breakdown of this compound and significantly increasing its plasma concentrations and half-life. This boosting strategy allows for once-daily dosing.
Metabolic Pathway of this compound
Caption: Metabolic pathways of this compound and the inhibitory effect of boosters.
Excretion: Predominantly Fecal Elimination
Studies using radiolabeled this compound in humans have shown that the primary route of excretion is through the feces, accounting for the vast majority of the administered dose.[3] This is consistent with its extensive hepatic metabolism and biliary excretion of its metabolites. A minor portion of metabolites is excreted in the urine.
In Vivo Pharmacokinetics in Preclinical Models
Table 3: Single-Dose Pharmacokinetic Parameters of Unboosted this compound in Rhesus Macaques
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) |
| 50 | 2,500 | 4 | 20,000 |
Data derived from a study comparing multiple integrase inhibitors.[4]
These macaque data demonstrated that plasma concentrations of unboosted this compound were within the range seen in humans receiving unboosted formulations.[4]
Experimental Protocols: A Methodological Overview
Detailed experimental protocols are critical for the replication and interpretation of preclinical findings. The following sections outline the general methodologies employed in the pharmacokinetic profiling of this compound.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of this compound in liver-derived enzyme systems.
General Protocol:
-
Test System: Cryopreserved hepatocytes or liver microsomes from various species (e.g., rat, dog, monkey, human) are commonly used.
-
Incubation: this compound is incubated with the test system at a defined concentration (e.g., 1 µM) in a temperature-controlled environment (37°C). The incubation mixture typically contains cofactors necessary for enzymatic activity, such as NADPH for CYP-mediated metabolism.
-
Time Points: Aliquots are collected at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The metabolic reaction is stopped at each time point by adding a quenching solution, such as cold acetonitrile.
-
Analysis: The concentration of remaining this compound is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of this compound is used to calculate in vitro half-life (t½) and intrinsic clearance (CLint).
Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for a typical in vitro metabolic stability assay.
Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to plasma proteins.
General Protocol:
-
Method: Equilibrium dialysis is the gold-standard method.
-
Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
-
Procedure: Plasma from the species of interest is placed in one chamber, and a protein-free buffer is placed in the other. This compound is added to the plasma-containing chamber.
-
Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane into the buffer chamber.
-
Sampling: Samples are taken from both chambers at equilibrium.
-
Analysis: The concentration of this compound in both the plasma and buffer chambers is determined by LC-MS/MS.
-
Calculation: The fraction of unbound drug (fu) is calculated from the ratio of the concentration in the buffer to the concentration in the plasma.
In Vivo Pharmacokinetic Study in Animals
Objective: To determine the pharmacokinetic profile of this compound in a living organism.
General Protocol:
-
Animal Model: Common preclinical species include rats, dogs, and non-human primates (e.g., rhesus or cynomolgus monkeys).
-
Dosing: this compound is administered via the intended clinical route (typically oral) and often intravenously in a separate group to determine absolute bioavailability. The drug is formulated in a suitable vehicle.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and multiple time points post-dose) from a suitable blood vessel (e.g., jugular vein).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
Workflow for an In Vivo Pharmacokinetic Study
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of the HIV Integrase Inhibitor this compound - ProQuest [proquest.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetic profile of raltegravir, this compound and dolutegravir in plasma and mucosal secretions in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Elvitegravir High-Throughput Screening Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elvitegravir is a potent inhibitor of the HIV-1 integrase enzyme, a critical component of the viral replication cycle.[1] It specifically targets the strand transfer step, preventing the insertion of the viral DNA into the host cell's genome.[1] High-throughput screening (HTS) assays are essential for the discovery and characterization of new anti-HIV agents like this compound. These assays allow for the rapid testing of large compound libraries to identify potential inhibitors of HIV-1 integrase. This document provides detailed application notes and protocols for the development of both biochemical and cell-based high-throughput screening assays for this compound and other HIV-1 integrase inhibitors.
Mechanism of Action of this compound
This compound inhibits the catalytic activity of HIV-1 integrase, an enzyme responsible for two key steps in the integration of the viral genome into the host DNA: 3'-processing and strand transfer. By blocking the strand transfer step, this compound prevents the covalent linkage of the viral DNA to the host chromosome, effectively halting the viral replication process.
Biochemical High-Throughput Screening Assays
Biochemical assays for HIV-1 integrase inhibitors are designed to directly measure the enzymatic activity of purified integrase protein in a cell-free system. These assays are highly amenable to HTS due to their simplicity, speed, and lower cost compared to cell-based assays.
Strand Transfer Inhibition Assay using a Commercial Kit
A straightforward method for assessing this compound's inhibitory activity is through the use of a commercially available HIV-1 Integrase Assay Kit. These kits typically provide the necessary reagents, including recombinant HIV-1 integrase, donor and target DNA substrates, and a detection system.
Data Presentation: Strand Transfer Inhibition Assay
| Parameter | Value | Reference |
| IC50 (this compound) | 3.0 µM | Sample data from a commercial kit |
| Z'-Factor | ≥ 0.5 | A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2] |
| Signal-to-Background Ratio | > 5 | A higher ratio indicates a more robust assay.[3] |
Experimental Protocol: Strand Transfer Inhibition Assay
This protocol is adapted from a commercially available HIV-1 Integrase Assay Kit.
Materials:
-
HIV-1 Integrase Assay Kit (containing recombinant HIV-1 integrase, donor substrate DNA, target substrate DNA, reaction buffer, wash buffer, streptavidin-coated 96-well plates, HRP-labeled antibody, TMB substrate, and stop solution)
-
This compound (or other test compounds)
-
Multichannel pipettes
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Preparation:
-
Coat the streptavidin-coated 96-well plate with the biotinylated donor substrate DNA according to the kit instructions.
-
Wash the plate to remove unbound DNA.
-
-
Integrase Binding:
-
Add recombinant HIV-1 integrase to the wells. The integrase will bind to the donor substrate DNA.
-
Incubate and then wash the plate to remove unbound integrase.
-
-
Inhibitor Addition:
-
Add serial dilutions of this compound or other test compounds to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
-
Strand Transfer Reaction:
-
Add the target substrate DNA to initiate the strand transfer reaction.
-
Incubate to allow for the integration of the donor DNA into the target DNA.
-
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add the HRP-labeled antibody that specifically recognizes the integrated product.
-
Incubate and wash the plate.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution, which will turn the color to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cell-Based High-Throughput Screening Assays
Cell-based assays provide a more physiologically relevant system for evaluating the efficacy of HIV-1 integrase inhibitors as they measure the inhibition of viral replication within a cellular context. A common approach involves the use of lentiviral vectors.
Lentiviral Vector-Based Assay
This assay utilizes a replication-defective lentiviral vector that carries a reporter gene (e.g., luciferase or green fluorescent protein - GFP). Inhibition of integrase activity by compounds like this compound prevents the integration of the vector's genetic material into the host cell genome, leading to a decrease in the reporter gene expression.
Data Presentation: Lentiviral Vector-Based Assay
| Parameter | Value | Reference |
| IC50 (this compound) | Expected in the low nanomolar range | Based on data for similar integrase inhibitors like Raltegravir.[4] |
| Z'-Factor | > 0.5 | A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2][3] |
| Signal-to-Background Ratio | > 10 | A higher ratio indicates a more robust assay.[3] |
Experimental Protocol: Lentiviral Vector-Based Assay
This protocol outlines the general steps for a lentiviral vector-based HTS assay for HIV-1 integrase inhibitors.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Replication-defective lentiviral vector encoding a reporter gene (e.g., luciferase)
-
This compound (or other test compounds)
-
Cell culture medium and supplements
-
96-well or 384-well clear-bottom white plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells into 96-well or 384-well plates at an appropriate density to achieve 70-80% confluency on the day of transduction.[5]
-
Incubate the cells overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound or other test compounds in cell culture medium.
-
Add the compounds to the cells and incubate for a short period (e.g., 1-2 hours).
-
-
Lentiviral Transduction:
-
Add the lentiviral vector particles to the wells containing the cells and compounds. The multiplicity of infection (MOI) should be optimized to achieve a robust reporter signal.
-
Incubate the plates for 48-72 hours to allow for transduction and reporter gene expression.[6]
-
-
Reporter Gene Assay:
-
If using a luciferase reporter, remove the culture medium and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral transduction for each compound concentration.
-
Determine the IC50 value for this compound and other test compounds.
-
Calculate the Z'-factor and signal-to-background ratio to assess the quality of the assay.
-
Mandatory Visualizations
Caption: HIV-1 integrase signaling pathway and the inhibitory action of this compound.
Caption: General high-throughput screening (HTS) experimental workflow.
Caption: Logical workflow for HTS assay development.
References
- 1. This compound | aidsmap [aidsmap.com]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protokół transdukcji lentiwirusowej [sigmaaldrich.com]
- 6. lipexogen.com [lipexogen.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Elvitegravir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of elvitegravir, a potent HIV-1 integrase strand transfer inhibitor (INSTI). The following sections detail the mechanism of action, key quantitative data, and standardized protocols for assessing the antiviral efficacy, cytotoxicity, and resistance profile of this compound in relevant cellular models.
Introduction
This compound is an antiretroviral drug used in the treatment of HIV-1 infection. It targets the viral enzyme integrase, which is essential for the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[1][2][3] In vitro efficacy testing is a crucial component of the preclinical and clinical development of this compound, providing essential data on its antiviral activity, selectivity, and potential for resistance development.
Mechanism of Action
This compound functions by inhibiting the strand transfer step of HIV-1 integrase, thereby preventing the covalent insertion of the linear viral DNA into the host chromosome.[2][4][5] This action effectively blocks the establishment of a productive infection. The primary metabolic pathway for this compound is through cytochrome P450 3A (CYP3A), with secondary metabolism via UDP-glucuronosyltransferase 1A1 and 1A3 (UGT1A1/3).[1][2][3][6]
References
Application Note: Quantification of Elvitegravir in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of elvitegravir (EVG), an HIV-1 integrase strand transfer inhibitor, in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this compound. The method utilizes a straightforward protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate and precise quantification. This document provides comprehensive experimental procedures, instrument parameters, and data presentation to facilitate the implementation of this method in a bioanalytical laboratory setting.
Introduction
This compound is an antiretroviral medication used in the treatment of HIV-1 infection.[1] As with many antiretroviral agents, monitoring plasma concentrations of this compound is crucial for optimizing therapeutic efficacy and minimizing potential toxicities. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. This application note details a validated LC-MS/MS protocol for the reliable determination of this compound concentrations in human plasma, compiled from established methodologies.
Data Presentation
The following table summarizes the quantitative performance parameters of various published LC-MS/MS methods for this compound quantification in plasma, providing a comparative overview of their capabilities.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 52 - 10,470[2] | 50 - 5000[3][4] | 10 - 4000[1] | 10 - 2000[5][6] |
| Sample Volume | 50 µL[2] | 100 µL[1][3][4] | 100 µL[1] | 25 µL (DBS)[5][6] |
| Internal Standard | Stable Isotope Labeled EVG[2] | This compound-D6[3][4] | Not Specified | This compound-IS[5] |
| Precision (CV%) | Not Specified | Inter-day: 3 - 6.3%[3][4] | Not Specified | Inter-assay: < 15%[5] |
| Accuracy (%) | Not Specified | 3.8 - 7.2%[3][4] | Not Specified | Inter-assay: within ± 15% of nominal[5] |
| Extraction Recovery (%) | Not Specified | Not Specified | Not Specified | 76.1%[5] |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in human plasma based on a composite of validated methods.
Materials and Reagents
-
This compound analytical standard
-
This compound-d6 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: A C18 reversed-phase column (e.g., XBridge C18, 2.1mm x 50mm, 3.5 µm) is a suitable choice.[1][7]
Sample Preparation: Protein Precipitation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, pipette 100 µL of plasma.
-
Add 200 µL of acetonitrile containing the internal standard (e.g., this compound-d6 at a concentration of 100 ng/mL).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3][4]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of this compound into blank human plasma. A typical calibration range is 10 to 5000 ng/mL.[1][3][4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range to be analyzed with each batch of samples to ensure the accuracy and precision of the run.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical relationship of method development and validation.
References
- 1. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, this compound and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, this compound, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of this compound and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of this compound and rilpivirine in HIV positive patients. [folia.unifr.ch]
- 5. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, this compound, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatography-tandem mass spectrometry for simultaneous determination of raltegravir, dolutegravir and this compound concentrations in human plasma and cerebrospinal fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Selection of Elvitegravir-Resistant HIV-1
For Research Use Only.
Introduction
Elvitegravir (EVG) is an integrase strand transfer inhibitor (INSTI) that has been a key component of antiretroviral therapy for HIV-1 infection. The emergence of drug resistance, however, can limit its therapeutic efficacy. Understanding the genetic pathways to this compound resistance is crucial for the development of next-generation INSTIs and for optimizing treatment strategies. This application note provides a detailed protocol for the in vitro selection of this compound-resistant HIV-1 strains. The described methodology enables researchers to generate resistant variants, identify resistance-associated mutations (RAMs), and characterize their phenotypic and genotypic profiles.
The primary mechanism of resistance to this compound involves the selection of specific amino acid substitutions in the HIV-1 integrase enzyme, which is the target of the drug.[1][2][3] These mutations can reduce the binding affinity of this compound to the integrase enzyme, thereby diminishing its inhibitory effect.[1][2][3] In vitro selection experiments are a valuable tool for predicting and studying these resistance pathways.[4]
Key Concepts
-
Dose Escalation: The protocol employs a gradual increase in this compound concentration over successive viral passages. This method allows for the selection of mutations that confer low-level resistance, which can then be followed by the accumulation of additional mutations that lead to higher levels of resistance.[1][5]
-
Viral Breakthrough: The endpoint for each passage is typically determined by the observation of viral replication, often measured by cytopathic effect (CPE), p24 antigen levels, or reporter gene expression.[1]
-
Genotypic and Phenotypic Analysis: Characterization of the selected resistant viruses involves sequencing the integrase gene to identify mutations and performing drug susceptibility assays to quantify the level of resistance.[1][6]
Data Summary
The following tables summarize the common mutations associated with this compound resistance and the corresponding fold changes in the 50% effective concentration (EC50) as reported in the literature.
Table 1: Primary this compound Resistance-Associated Mutations and Fold Change in EC50
| Mutation | Fold Change in this compound EC50 | Cross-Resistance to Raltegravir | Reference(s) |
| T66I | 33 | Yes (less pronounced) | [1][4] |
| E92Q | 30-57 | Yes (less pronounced) | [1][4][7] |
| Q148R | 10-96 | Yes | [1][3][4][8] |
| N155H | <5 | Yes | [3] |
| T97A | ~3 | Minimal | [7] |
| S147G | - | - | [3][9] |
| H51Y | 2-3 | Minimal | [7][9] |
| R263K | - | - | [9] |
| F121Y | - | - | [9] |
| S153Y/F | ~5 | Minimal | [7][9] |
Note: Fold change values can vary depending on the specific viral strain and experimental conditions.
Table 2: Common Secondary/Compensatory Mutations
| Mutation | Notes | Reference(s) |
| L74M | Often appears with primary mutations. | [4] |
| E138K | Can emerge with Q148R. | [8] |
| G140A/S | Can emerge with Q148H/R. | [8][10] |
| S230R | - | [1] |
| R20K | - | [1] |
| A128T | - | [1] |
Experimental Protocols
Two primary methods for the in vitro selection of this compound-resistant HIV-1 are described below: the classical flask-based method and a higher-throughput 96-well plate-based method.
Protocol 1: Classical Flask-Based In Vitro Selection
This method involves passaging the virus in tissue culture flasks with gradually increasing concentrations of this compound.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, MT-2)
-
Wild-type HIV-1 strain (e.g., IIIB, NL4-3)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound stock solution (in DMSO)
-
Tissue culture flasks (T-25 or T-75)
-
CO2 incubator (37°C, 5% CO2)
-
p24 Antigen ELISA kit or similar method for quantifying viral replication
-
Equipment for viral RNA extraction, RT-PCR, and sequencing
Procedure:
-
Initiation of Culture:
-
Seed a T-25 flask with the selected cell line at a density of 2-5 x 10^5 cells/mL in complete culture medium.
-
Infect the cells with the wild-type HIV-1 strain at a low multiplicity of infection (MOI) of 0.001-0.01.
-
Add this compound at a starting concentration approximately equal to the EC50 for the wild-type virus.
-
Incubate the culture at 37°C in a 5% CO2 incubator.
-
-
Monitoring and Passaging:
-
Monitor the culture daily for signs of viral replication, such as cytopathic effect (CPE).
-
Every 3-4 days, or when CPE is evident, collect a sample of the culture supernatant for p24 antigen measurement and for passaging.
-
Centrifuge the collected supernatant to pellet cellular debris.
-
To passage the virus, infect fresh cells with a small volume of the virus-containing supernatant.
-
Gradually increase the concentration of this compound in the fresh culture, typically by a factor of 1.5 to 2.
-
-
Dose Escalation and Selection:
-
Continue this process of monitoring, passaging, and dose escalation for multiple passages. The selection process can take several weeks to months.[1]
-
If viral replication is not observed at a higher drug concentration, maintain the culture at the previous concentration for an additional passage before attempting to increase it again.
-
-
Characterization of Resistant Virus:
-
At various passages, and especially when the virus is able to replicate at significantly higher this compound concentrations, harvest the viral supernatant.
-
Extract viral RNA from the supernatant.
-
Perform RT-PCR to amplify the integrase gene.
-
Sequence the amplified DNA to identify mutations.
-
Perform phenotypic analysis by determining the EC50 of the selected virus in a drug susceptibility assay and compare it to the wild-type virus.
-
Protocol 2: 96-Well Plate-Based In Vitro Selection
This method allows for parallel selection experiments and higher throughput.[1]
Materials:
-
Same as Protocol 1, but with 96-well cell culture plates instead of flasks.
-
MT4-LTR-EGFP cell line (or similar reporter cell line) can be used for easier quantification of viral replication.
Procedure:
-
Plate Setup:
-
Prepare a 96-well plate with a serial dilution of this compound in complete culture medium.
-
Add cells (e.g., MT4-LTR-EGFP at 4 x 10^5 cells/mL) to each well.
-
Infect the cells with HIV-1 at an MOI of 0.01.
-
-
Incubation and Passaging:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.
-
After incubation, harvest a small volume (e.g., 30 µL) of the supernatant from each well.
-
Transfer a portion of the harvested supernatant to a new 96-well plate containing fresh cells and the corresponding concentrations of this compound.
-
-
Selection and Analysis:
-
Continue the passaging for multiple rounds.
-
Viral replication can be monitored by measuring EGFP fluorescence if using a reporter cell line, or by p24 ELISA.
-
Once resistance is established in certain wells (i.e., viral replication at high drug concentrations), the virus from these wells can be expanded and characterized as described in Protocol 1.
-
Visualizations
Caption: Workflow for the in vitro selection of this compound-resistant HIV-1.
Caption: Common mutational pathways to this compound resistance in HIV-1 integrase.
References
- 1. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with this compound Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Resistance Mutations in HIV-1 Integrase Selected with Raltegravir or this compound Confer Reduced Susceptibility to a Diverse Panel of Integrase Inhibitors [natap.org]
- 5. In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. HIV Drug Resistance Database [hivdb.stanford.edu]
- 8. Routes to Cross-Resistance With Raltegravir and this compound [natap.org]
- 9. In vitro resistance selections using this compound, raltegravir, and two metabolites of this compound M1 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of raltegravir or this compound resistance signature mutations on the barrier to dolutegravir resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elvitegravir for Post-Exposure Prophylaxis (PEP) Research
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the use of elvitegravir (EVG), an integrase strand transfer inhibitor (INSTI), in the context of post-exposure prophylaxis (PEP) against HIV-1. This document details its mechanism of action, pharmacokinetic profile, clinical trial protocols, and key data on efficacy and tolerability.
Mechanism of Action
This compound is an antiretroviral drug that specifically targets the HIV-1 integrase enzyme.[1][2] This enzyme is crucial for the viral replication cycle, as it facilitates the integration of viral DNA, transcribed from the viral RNA genome, into the host cell's DNA.[3][4] By inhibiting the strand transfer step of this process, this compound effectively blocks the formation of the HIV-1 provirus, thereby preventing the propagation of the viral infection.[1] this compound does not inhibit human topoisomerase enzymes, indicating its specificity for the viral target.[1]
Pharmacokinetics of this compound in PEP
The pharmacokinetic (PK) profile of this compound necessitates co-administration with a pharmacoenhancer, such as cobicistat or ritonavir.[5] this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A and secondarily by UGT1A1/3.[1][6] The booster inhibits CYP3A, which significantly increases this compound's plasma concentration and extends its half-life, permitting a convenient once-daily dosing schedule for PEP.[3][5]
Key Pharmacokinetic Parameters (Boosted this compound)
| Parameter | Value / Description | Source(s) |
|---|---|---|
| Metabolism | Primarily CYP3A, secondarily UGT1A1/3 glucuronidation. | [1][6] |
| Booster | Cobicistat or Ritonavir (CYP3A inhibitors). | [3][5] |
| Time to Peak (Tmax) | ~4 hours when taken with food. | [1] |
| Plasma Half-life (T½) | ~8.7 to 9.5 hours. | [1][5] |
| Protein Binding | 98-99% bound to plasma proteins. | [6] |
| Excretion | ~95% recovered in feces, ~7% in urine. | [1] |
| Food Effect | Bioavailability is enhanced when taken with a meal. |[1] |
Considerations for Drug Interactions: Due to its reliance on CYP3A metabolism, co-administration of this compound with strong CYP3A inducers (e.g., rifampicin, St. John's wort, certain anticonvulsants) is contraindicated as it can lead to reduced this compound concentrations and potential loss of efficacy.[7]
Clinical Research Protocols for this compound-Based PEP
Research on this compound for PEP has primarily involved prospective, open-label, single-arm cohort studies, often comparing outcomes to historical control groups.[8][9]
Generalized Protocol for a Prospective Cohort Study:
-
Study Design: A prospective, open-label, single-center or multi-center study to evaluate the completion rate, safety, and tolerability of a single-tablet regimen (STR) of this compound/cobicistat/emtricitabine/tenofovir disoproxil fumarate (E/C/F/TDF) or tenofovir alafenamide (E/C/F/TAF) for HIV PEP.[10][11]
-
Participant Selection:
-
Inclusion Criteria: HIV-uninfected adults seeking care within 72 hours of a high-risk sexual or other non-occupational exposure to HIV.[11][12]
-
Exclusion Criteria: Known HIV-positive status, exposure from a source known to have resistance to integrase inhibitors, severe renal impairment, or contraindications to any of the study drugs.[13]
-
-
Intervention:
-
Data Collection and Follow-up Schedule:
-
Baseline (Day 0): Perform rapid HIV antigen/antibody test, screen for STIs (syphilis, chlamydia, gonorrhea), hepatitis B and C, and conduct a pregnancy test where applicable. Collect baseline renal and hepatic function data.[12][14]
-
Week 2 & 4 (During PEP): Monitor for adverse events, assess medication adherence, and repeat blood counts and liver function tests.[15]
-
Week 4 / Day 28 (End of PEP): Assess regimen completion and conduct final safety labs.
-
Post-PEP Follow-up (e.g., Week 8, 12, 24): Repeat HIV testing to determine final HIV status and monitor for any delayed adverse events.[11]
-
Quantitative Data from Clinical Studies
This compound-based single-tablet regimens have demonstrated favorable tolerability and high completion rates compared to older, more complex PEP regimens.
Table 1: PEP Regimen Completion Rates
| PEP Regimen | Study Population (n) | Completion Rate | Source(s) |
|---|---|---|---|
| E/C/F/TDF (Quad Pill) | 100 | 71% | [8][16] |
| E/C/F/TDF | 234 | 92% | [9][10] |
| E/C/F/TAF | 98 | 82% | [11][17] |
| TDF/FTC + Raltegravir (Control) | Historical | 57% | [8][16] |
| AZT/3TC + Protease Inhibitor (Control) | Historical | 39% |[8][16] |
Table 2: Incidence of Common Adverse Events (E/C/F/TDF PEP Study)
| Adverse Event | E/C/F/TDF "Quad Pill" (%) | TDF/FTC + Raltegravir (%) | AZT/3TC + PI (%) | Source(s) |
|---|---|---|---|---|
| Abdominal Discomfort / Gas | 42% | N/A | N/A | [8] |
| Diarrhea | 38% | 21% | 58.8% | [16] |
| Fatigue | 28% | N/A | N/A | [8] |
| Nausea / Vomiting | 28% | N/A | N/A | [8] |
| Headache | 14% | 15% | N/A | [8][18] |
| Dizziness | 6% | 10% | 8.4% |[16] |
In the cited studies, most adverse events were mild to moderate and did not lead to medication discontinuation.[10][16] No HIV seroconversions were reported among participants who completed the E/C/F/TDF or E/C/F/TAF regimens for PEP.[11][16]
Preclinical Research Models
Recent advancements in PEP research have focused on novel drug delivery systems to improve ease of use and adherence. A topical insert containing Tenofovir Alafenamide (TAF) and this compound (EVG) has shown significant promise in preclinical macaque models for on-demand vaginal or rectal PEP.[19][20]
In non-human primate studies, a TAF/EVG insert administered vaginally 4 hours post-exposure to SHIV (Simian-Human Immunodeficiency Virus) resulted in 100% protection.[19] These highly promising preclinical results have led to Phase 1 clinical trials to assess the safety and pharmacokinetics of the insert in humans, which have found the insert to be well-tolerated while delivering high mucosal drug concentrations.[21][22]
Summary and Future Directions
This compound, as part of a once-daily single-tablet regimen, is a safe, well-tolerated, and effective option for HIV PEP.[8][9] Clinical studies highlight its superior completion rates compared to older, multi-pill, twice-daily regimens, a critical factor for the successful implementation of a 28-day prophylactic course.[8] The primary challenges are related to managing common, though typically mild, gastrointestinal and neurological side effects.
Future research is focused on improving delivery mechanisms to create more discreet, on-demand prevention options. The TAF/EVG topical insert represents a significant step in this direction, with a strong preclinical evidence base and promising early clinical data that could expand the toolkit for HIV prevention.[19][20]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a new HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical appraisal of this compound in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Safety of Boosted this compound in Subjects with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Optimal HIV Postexposure Prophylaxis Regimen Completion With Single Tablet Daily this compound/Cobicistat/Tenofovir Disoproxil Fumarate/Emtricitabine Compared With More Frequent Dosing Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of tolerability with the co-formulation this compound, cobicistat, emtricitabine, and tenofovir disoproxil fumarate for post-HIV exposure prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of tolerability with the co-formulation this compound, cobicistat, emtricitabine, and tenofovir disoproxil fumarate for post-HIV exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. American Academy of HIV Medicine | Clinical Research Update 3.31.20 [aahivm.org]
- 12. Clinical Guidance for PEP | HIV Nexus | CDC [cdc.gov]
- 13. sfaf.org [sfaf.org]
- 14. ebgtz.org [ebgtz.org]
- 15. torbayandsouthdevon.nhs.uk [torbayandsouthdevon.nhs.uk]
- 16. Excellent HIV Post-Exposure Prophylaxis Regimen Completion with Single Tablet Daily this compound/Cobicistat/Tenofovir Disoproxil Fumarate/Emtricitabine Compared to More Frequent Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What are the side-effects of post-exposure prophylaxis (PEP)? | aidsmap [aidsmap.com]
- 19. Preclinical and Early Clinical Development of Tenofovir Alafenamide/Elvitegravir Topical Inserts for Effective On-Demand Vaginal and Rectal HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical and Early Clinical Development of Tenofovir Alafenamide/Elvitegravir Topical Inserts for Effective On-Demand Vaginal and Rectal HIV Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mpts101.org [mpts101.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Long-Acting Injectable Elvitegravir Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategies and detailed protocols for the development of long-acting injectable (LAI) formulations of elvitegravir, an integrase strand transfer inhibitor for the treatment of HIV-1 infection. The content covers a prodrug approach with specific preclinical data for this compound and a nanosuspension approach, which is a well-established method for other long-acting antiretrovirals.
Introduction to Long-Acting Injectable this compound
This compound is a potent antiretroviral agent currently available in daily oral formulations. The development of a long-acting injectable version aims to improve patient adherence, reduce treatment burden, and provide more consistent drug exposure. Key strategies for developing LAI formulations of poorly water-soluble drugs like this compound include creating injectable prodrugs and manufacturing drug nanocrystal suspensions. These approaches are designed to form a drug depot at the injection site (typically intramuscular), from which the active drug is slowly released into systemic circulation.
Developmental Strategy 1: this compound Prodrug Conjugate
A promising strategy for an this compound LAI is the synthesis of a lipid-drug conjugate. This involves chemically modifying this compound to create a more lipophilic prodrug that, upon injection, forms a depot and releases the active drug via hydrolysis. A notable example is the conjugation of this compound with docosahexaenoic acid (DHA).[1]
Synthesis of this compound-DHA Prodrug
Protocol for Synthesis of this compound-Docosahexaenoic Acid (EVG-DHA) Conjugate [1][2]
This protocol describes a one-step, one-pot synthesis method.
Materials:
-
This compound (EVG)
-
Docosahexaenoic acid (DHA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) and docosahexaenoic acid (1.2 equivalents) in anhydrous dichloromethane in a round bottom flask.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexane) to isolate the pure EVG-DHA conjugate.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Drug Release Study
Protocol for In Vitro Release of this compound from EVG-DHA Conjugate [1][2]
This study evaluates the rate of hydrolysis of the prodrug to release the active this compound in a simulated physiological environment.
Materials:
-
EVG-DHA conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human plasma
-
Incubator or water bath at 37°C
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of the EVG-DHA conjugate in a suitable organic solvent (e.g., DMSO).
-
Add a small volume of the stock solution to pre-warmed (37°C) PBS (pH 7.4) or human plasma to achieve the desired final concentration, ensuring the organic solvent concentration is minimal (e.g., <1%).
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly for up to 4 weeks), withdraw aliquots of the incubation medium.
-
Perform a protein precipitation step for samples incubated in plasma (e.g., with acetonitrile).
-
Centrifuge the samples to pellet precipitated proteins and other solids.
-
Analyze the supernatant for the concentration of released this compound using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Preclinical Pharmacokinetic (PK) Study
Protocol for In Vivo Pharmacokinetic Evaluation in Mice [1][2][3]
This protocol outlines the procedure for assessing the pharmacokinetic profile of the LAI this compound prodrug following parenteral administration in a mouse model.
Materials:
-
EVG-DHA conjugate formulated in a suitable vehicle (e.g., sesame oil or a surfactant-based aqueous solution)
-
CD-1 mice (or other appropriate strain)
-
Syringes and needles for intramuscular (IM) or subcutaneous (SC) injection
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatize the mice for at least one week before the study.
-
Administer a single dose of the formulated EVG-DHA conjugate to the mice via IM or SC injection. The dose should be equivalent to a clinically relevant amount of this compound.
-
At specified time points (e.g., 1, 6, 24 hours, and days 2, 4, 7, 14, 21, 28, 42), collect blood samples via a suitable method (e.g., tail vein, retro-orbital).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
-
Perform non-compartmental pharmacokinetic analysis to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
Data Presentation: this compound-DHA Prodrug
Table 1: In Vitro and In Vivo Characteristics of EVG-DHA Prodrug
| Parameter | Value | Reference |
|---|---|---|
| In Vitro Release (Human Plasma) | ||
| Drug Released over 3-4 weeks | Sustained and controlled | [1][2] |
| In Vivo Pharmacokinetics (CD-1 Mice) | ||
| Dosing | Single IM injection | [1][2] |
| Plasma concentrations above IC90/IC95 | Maintained for over 2 weeks | [1][2] |
| Detectable drug levels | Up to 6 weeks |[1][2] |
Table 2: Pharmacokinetic Parameters of this compound Nanoparticles in Humanized Mice (Subcutaneous Administration)
| Formulation | Drug | AUC (0-t) (µg·hr/mL) | t½ (days) | Reference |
|---|---|---|---|---|
| TAF + EVG in Solution | Tenofovir (TFV) | 14.1 ± 2.0 (0-72h) | 0.6 | [3][4] |
| This compound (EVG) | 7.2 ± 1.8 (0-72h) | 0.45 | [3][4] | |
| TAF + EVG Nanoparticles | Tenofovir (TFV) | 23.1 ± 4.4 (0-14d) | 5.1 | [3][4] |
| | this compound (EVG) | 39.7 ± 6.7 (0-14d) | 3.3 |[3][4] |
Note: TAF (Tenofovir Alafenamide) is a prodrug of Tenofovir.
Developmental Strategy 2: this compound Nanosuspension (Illustrative)
Preparation of a Nanosuspension
Protocol for Nanosuspension Formulation by Wet Bead Milling [5][6]
This is a common top-down method for producing drug nanocrystals.
Materials:
-
This compound (micronized)
-
Stabilizers/surfactants (e.g., Poloxamer 338, Polysorbate 20)
-
Tonicity-adjusting agent (e.g., Mannitol)
-
Aqueous vehicle (e.g., Water for Injection)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill
Procedure:
-
Prepare a sterile aqueous solution containing the stabilizer(s) and tonicity-adjusting agent.
-
Disperse the micronized this compound powder into this solution to form a presuspension.
-
Charge the media mill with the milling media.
-
Transfer the presuspension into the mill.
-
Mill the suspension at a controlled temperature for a sufficient duration to achieve the target particle size distribution.
-
Periodically sample the suspension to monitor particle size reduction using a laser diffraction or dynamic light scattering particle size analyzer.
-
Once the target particle size is reached, separate the nanosuspension from the milling media.
-
The final nanosuspension can be terminally sterilized, for example, by gamma irradiation.[5]
Physicochemical Characterization
Protocol for Characterization of Nanosuspension
Parameters to be Measured:
-
Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS). The target is typically a mean particle size of ~200 nm with a low PDI (< 0.3) for uniformity.
-
Zeta Potential: Use Laser Doppler Velocimetry to assess the surface charge and predict the physical stability of the suspension.
-
Drug Content and Purity: Use a validated HPLC method.
-
Crystallinity: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug remains in its crystalline state after milling.
-
Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the nanoparticle shape and surface characteristics.
-
Viscosity and Syringeability: Evaluate these parameters to ensure ease of administration.
Data Presentation: Illustrative Nanosuspension Characteristics
Table 3: Typical Physicochemical Properties of Antiretroviral Nanosuspensions
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Mean Particle Size | 150 - 300 nm | DLS | [5][6][7] |
| Polydispersity Index (PDI) | < 0.3 | DLS | [8] |
| Zeta Potential | -20 to -30 mV | Laser Doppler Velocimetry | [8] |
| Drug Loading | 200 - 400 mg/mL | HPLC |[5][7] |
Visualizations
Caption: Workflow for this compound-DHA Prodrug Development.
Caption: General Workflow for Nanosuspension Formulation.
References
- 1. Injectable long-acting human immunodeficiency virus antiretroviral prodrugs with improved pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Injectable long-acting human immunodeficiency virus antiretroviral prodrugs with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Tissue Distribution Profile of Long Acting Tenofovir Alafenamide and this compound Loaded Nanoparticles in Humanized Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and tissue distribution profile of long acting tenofovir alafenamide and this compound loaded nanoparticles in humanized mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and pharmacology of long-acting cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. Nanoformulations of Rilpivirine for Topical Pericoital and Systemic Coitus-Independent Administration Efficiently Prevent HIV Transmission | PLOS Pathogens [journals.plos.org]
- 8. unmc.edu [unmc.edu]
Application Notes and Protocols: Elvitegravir-Loaded Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of elvitegravir-loaded nanoparticles for targeted drug delivery, primarily focusing on the treatment of HIV-1 infection.
Introduction
This compound (EVG) is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[1][2] It effectively blocks the HIV-1 integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome, thereby preventing viral replication.[1][3] However, challenges such as poor aqueous solubility and the need to penetrate viral reservoirs like the central nervous system (CNS) and macrophages limit its therapeutic efficacy.[4][5] Nanoformulations of this compound, such as poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles and solid lipid nanoparticles (SLNs), offer a promising strategy to overcome these limitations.[5][6] These nanoparticles can enhance drug solubility, improve intracellular uptake, and facilitate targeted delivery to viral sanctuary sites.[4][6][7]
Data Presentation
The following tables summarize the key quantitative data from studies on this compound-loaded nanoparticles.
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Parameter | Blank PLGA Nanoparticles | This compound-Loaded PLGA Nanoparticles (PLGA-EVG) | Reference |
| Particle Size (DLS, in water) | 80 ± 4.43 nm | 105 ± 1.79 nm | [6] |
| Particle Size (DLS, in cell culture media) | 89 ± 4.13 nm | 109 ± 4.10 nm | [6] |
| Particle Size (TEM) | Not Reported | ~47 nm | [6][7] |
| Zeta Potential | Not Reported | ~+6.74 mV | [6][7] |
Table 2: In Vitro Efficacy of this compound-Loaded PLGA Nanoparticles
| Parameter | This compound (EVG) Alone | This compound-Loaded PLGA Nanoparticles (PLGA-EVG) | Reference |
| Intracellular Internalization | Baseline | ~2 times higher than EVG alone | [6][7] |
| Viral Suppression in HIV-infected Macrophages | Standard Suppression | Superior and prolonged suppression compared to EVG alone | [6][7] |
Table 3: Physicochemical Properties of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| EVG-SLN1 | 151.0 ± 2.4 | Not Reported | Not Reported | Not Reported |
| EVG-SLN4 | 199.1 ± 2.7 | Not Reported | Not Reported | Not Reported |
Note: Detailed PDI, Zeta Potential, and Entrapment Efficiency values were not consistently available across the searched literature for all formulations.
Table 4: Solubility and Dissolution Enhancement with this compound-Loaded SLNs
| Formulation | Aqueous Solubility (mg/mL) | Fold Increase in Solubility | Dissolution Efficiency (%) |
| Plain this compound | 0.0016 | - | ~40% after 60 min |
| EVG-SLN1 | 1.29 | ~806 | > 63 |
| EVG-SLN4 | 1.65 | ~1031 | up to 83 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Nano-precipitation Method)
This protocol is adapted from a method described for preparing PLGA-based this compound nanoparticles.[6]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (EVG)
-
Acetone
-
Polyvinyl alcohol (PVA) aqueous solution (1%)
-
Poly-L-lysine (PLL)
-
Pluronic F-68
-
Deionized water
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolve 45 mg of PLGA and 4 mg of this compound in 4 mL of acetone to form a uniform organic solution.
-
In a separate beaker, place 10 mL of 1% PVA aqueous solution on a magnetic stirrer and stir at 400 rpm.
-
Add the PLGA-EVG organic solution dropwise to the PVA solution.
-
Continue stirring for 3 hours to allow for nanoparticle formation and solvent evaporation.
-
Prepare a 10 mg/mL solution of PLL in water and a 12.5 mg/mL solution of Pluronic F-68 in water.
-
Add the PLL and Pluronic F-68 solutions to the nanoparticle suspension.
-
The resulting nanoparticle suspension can be purified by centrifugation and washing steps to remove excess reagents.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (Solvent Injection Method)
This protocol is based on a method for formulating this compound into solid lipid nanoparticles to enhance solubility.[5]
Materials:
-
This compound (EVG)
-
Gelucire 44/14 (lipid core)
-
Ethanol (organic phase)
-
Soya lecithin (emulsifier)
-
Polysorbate 80 (surfactant)
-
Deionized water (aqueous phase)
-
Magnetic stirrer
-
Injection needle
-
Ultrasonic Homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve 300 mg of this compound and 150 mg of Gelucire 44/14 in 5 mL of ethanol.
-
Aqueous Phase Preparation: Prepare 45 mL of an aqueous solution containing 1% (w/v) polysorbate 80 and 1% (w/v) soya lecithin.
-
Nanoparticle Formation: Rapidly inject the organic phase through an injection needle into the continuously stirred aqueous phase (1500 rpm).
-
Continue stirring the resulting precipitate for 120 minutes.
-
Homogenization: Homogenize the resulting SLN suspension using an Ultrasonic Homogenizer for 30 minutes to obtain a uniform nanoparticle dispersion.
Protocol 3: Characterization of Nanoparticles
1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS):
-
Dilute the nanoparticle suspension to a suitable concentration (e.g., 1 mg/mL) with deionized water.[6]
-
Briefly sonicate the sample to ensure a homogenous dispersion.[6]
-
Measure the particle size distribution and zeta potential using a Zetasizer instrument.
2. Morphological Analysis (Transmission Electron Microscopy - TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Observe the nanoparticles under a transmission electron microscope to determine their size, shape, and morphology.[6]
3. Drug Encapsulation and Quantification (LC-MS/MS):
-
An LC-MS/MS system is used for the quantification of this compound.[6]
-
Extract this compound from the nanoparticles and standards by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., ritonavir).[6]
-
Inject an aliquot of the extracted sample into an appropriate C18 column for separation.[6]
-
Quantify the amount of this compound based on a standard curve.
Protocol 4: In Vitro Cellular Uptake Study
This protocol provides a general workflow for assessing the cellular uptake of nanoparticles.
Materials:
-
HIV-infected monocytic cell lines (e.g., U1) or primary macrophages.[6][7]
-
Fluorescently labeled nanoparticles or a method to quantify intracellular drug concentration.
-
Cell culture medium and supplements.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Plate the cells at a suitable density in a multi-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound-loaded nanoparticles or free this compound for various time points.
-
For Fluorescence Microscopy: After incubation, wash the cells to remove non-internalized nanoparticles. Fix the cells and visualize them under a fluorescence microscope.
-
For Flow Cytometry: After incubation, wash and detach the cells. Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify uptake.
-
For Drug Quantification: After incubation, wash the cells, lyse them, and quantify the intracellular this compound concentration using LC-MS/MS as described in Protocol 3.
Protocol 5: In Vitro Viral Suppression Assay
This protocol outlines a method to evaluate the antiviral efficacy of the nanoformulations.
Materials:
-
HIV-infected monocytic cell lines (e.g., U1) or primary macrophages.[6][7]
-
This compound-loaded nanoparticles and free this compound.
-
Cell culture medium and supplements.
-
p24 ELISA kit.
Procedure:
-
Seed the HIV-infected cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound-loaded nanoparticles or free this compound.
-
Culture the cells for a prolonged period, collecting the supernatant at different time points.
-
Measure the concentration of the HIV-1 p24 antigen in the supernatant using a p24 ELISA kit, which is an indicator of viral replication.[6][7]
-
Compare the p24 levels in treated groups to an untreated control to determine the extent of viral suppression.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as an HIV-1 integrase inhibitor.
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: General experimental workflow for this compound nanoparticle development.
References
- 1. This compound | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Novel this compound nanoformulation approach to suppress the viral load in HIV-infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel this compound nanoformulation approach to suppress the viral load in HIV-infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Elvitegravir Crystallization in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of elvitegravir crystallization in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of solution?
This compound is a poorly water-soluble drug, with an aqueous solubility of approximately 0.0016 mg/mL.[1] Crystallization, or "crashing out," often occurs when the concentration of this compound exceeds its solubility limit in a given solvent or solvent mixture. This can be triggered by changes in temperature, pH, or solvent composition.
Q2: What solvents are recommended for dissolving this compound?
This compound exhibits better solubility in organic solvents.[2] For stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.[2] It is also reported to be soluble in ethanol.[] When preparing aqueous solutions, it is often necessary to first dissolve this compound in a small amount of an organic solvent before diluting with the aqueous buffer.
Q3: How does pH affect the solubility of this compound?
Q4: Can temperature changes cause this compound to crystallize?
Yes, temperature fluctuations can impact the solubility of this compound. Typically, solubility increases with temperature. Therefore, if a solution is prepared at an elevated temperature and then cooled, the solubility may decrease, leading to supersaturation and subsequent crystallization. It is crucial to consider the temperature at which the final solution will be stored and used.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to an aqueous buffer.
This common issue arises from the very low aqueous solubility of this compound.
Root Cause Analysis and Solution Workflow:
Caption: Workflow for addressing immediate precipitation of this compound.
Issue 2: this compound crystallizes out of solution over time during storage.
This indicates that the solution is likely in a metastable supersaturated state.
Potential Causes and Solutions:
-
Solution is Supersaturated: The initial concentration is above the thermodynamic solubility limit at the storage temperature.
-
Solution: Lower the concentration of this compound in the solution.
-
-
Temperature Fluctuations: Storage at inconsistent temperatures can lead to crystallization.
-
Solution: Store the solution at a constant, controlled temperature. If possible, store at a slightly elevated temperature where solubility is higher, but be mindful of potential degradation.
-
-
Lack of Stabilization: The formulation may lack excipients that inhibit crystal growth.
-
Solution: Incorporate precipitation inhibitors such as polymers (e.g., HPMC, PVP) or surfactants into the formulation. These excipients can help maintain a supersaturated state for a longer duration.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.0016 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [2] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| Ethanol | Soluble | [] |
| DMSO (for solid dispersion) | ≥86 mg/mL | [5] |
| Ethanol (for solid dispersion) | ≥85 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
This method aims to enhance the solubility of this compound by converting it from a crystalline to an amorphous state within a carrier matrix.
Materials:
-
This compound
-
Polymer carrier (e.g., PEG 6000, Urea, or Mannitol)
-
Acetone
-
Beakers
-
Magnetic stirrer and stir bar
-
Desiccator
-
Sieve (e.g., No. 85)
Procedure:
-
Accurately weigh this compound and the chosen polymer carrier in the desired ratio (e.g., 1:1, 1:2, or 1:3 by weight).
-
Transfer the weighed materials to a beaker.
-
Add a sufficient quantity of acetone to completely dissolve both the this compound and the carrier with the aid of magnetic stirring.
-
Allow the solvent to evaporate at room temperature in a well-ventilated fume hood. A thin film or solid mass will form.
-
Place the resulting solid dispersion in a desiccator for 24 hours to ensure complete removal of the solvent.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.
-
Store the resulting powder in a desiccator until further use.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Injection
This protocol describes a method to formulate this compound into nanoparticles to improve its aqueous dispersibility and solubility.[1][6]
Materials:
-
This compound
-
Lipid (e.g., Gelucire 44/14)
-
Ethanol
-
Surfactant (e.g., Polysorbate 80)
-
Emulsifier (e.g., Soya lecithin)
-
Deionized water
-
Stirrer
-
Ultrasonic Homogenizer
-
Injection needle
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the lipid (e.g., 300 mg this compound and 150 mg Gelucire 44/14) in ethanol.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant and emulsifier (e.g., 1% w/v Polysorbate 80 and 1% w/v soya lecithin in water).
-
Nanoparticle Formation: Rapidly inject the organic phase into the continuously stirred aqueous phase using an injection needle.
-
Continue stirring the resulting suspension (e.g., at 1500 rpm for 120 minutes).
-
Homogenization: Homogenize the SLN suspension using an ultrasonic homogenizer for a specified time (e.g., 30 minutes) to reduce particle size and improve uniformity.
Signaling Pathways and Logical Relationships
Troubleshooting Crystallization: A Logical Approach
The following diagram illustrates a logical workflow for troubleshooting this compound crystallization issues.
Caption: A decision-making diagram for troubleshooting this compound crystallization.
References
Technical Support Center: Clonal Analysis of Elvitegravir Resistance Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clonal analysis of elvitegravir resistance mutations in HIV-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does resistance develop?
This compound is an integrase strand transfer inhibitor (INSTI).[1] It blocks the essential HIV-1 enzyme, integrase, which is responsible for inserting the viral DNA into the host cell's genome.[1][2] Resistance to this compound primarily arises from specific amino acid substitutions (mutations) in the integrase enzyme, which reduce the binding affinity of the drug to its target.[3]
Q2: What are the major primary resistance-associated mutations (RAMs) for this compound?
Clinical studies and in vitro selection experiments have identified several primary RAMs for this compound. The most common mutations occur at six positions in the integrase gene: T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H.[4][5]
Q3: Do this compound resistance mutations show cross-resistance to other integrase inhibitors?
Yes, significant cross-resistance is observed, particularly with raltegravir.[4][5][6] For instance, mutations like Q148R and N155H can confer resistance to both this compound and raltegravir.[4] However, some mutations may retain susceptibility to other INSTIs like dolutegravir.[4]
Q4: How early can this compound resistance mutations be detected in patients experiencing virologic failure?
Clonal analysis has shown that strains with primary INSTI drug-resistance mutations can develop as early as two weeks after the initiation of an this compound-containing regimen.[7][8] These often appear as single mutations initially.[7][8]
Q5: What is the typical evolution of this compound resistance mutations over time at a clonal level?
Studies have shown a dynamic evolution of resistant strains. Initially, multiple distinct viral populations with single resistance mutations may appear.[7][8] Over time, the prevalence of these strains can fluctuate, and new strains with additional mutations or combinations of mutations may emerge.[7][8] In later stages of virologic failure, a dominant strain with multiple mutations or the N155H mutation alone is often observed.[7][8]
Troubleshooting Guides
Problem 1: No amplification of the integrase region during PCR.
-
Possible Cause: Degraded RNA template.
-
Solution: Ensure proper sample collection and storage. Use RNase inhibitors during RNA extraction. Assess RNA integrity using a Bioanalyzer or similar method.
-
-
Possible Cause: PCR inhibitors in the sample.
-
Solution: Include a purification step in your RNA extraction protocol that removes potential inhibitors. Dilute the template RNA.
-
-
Possible Cause: Suboptimal primer design.
-
Solution: Verify that the primers are specific to the HIV-1 integrase region and are suitable for the subtype being analyzed. Perform a BLAST search to check for potential off-target binding.
-
Problem 2: Low frequency of resistant clones detected.
-
Possible Cause: The patient may be in the early stages of resistance development.
-
Solution: Analyze samples from later time points if available. Increase the number of clones sequenced per sample to enhance the detection of low-frequency variants.
-
-
Possible Cause: The patient's viral load is too low for efficient amplification of minor variants.
-
Solution: Use a highly sensitive viral load assay to confirm adequate viral RNA input for the RT-PCR step.
-
Problem 3: High frequency of PCR-mediated recombination.
-
Possible Cause: Using a high number of PCR cycles or a polymerase with low fidelity.
-
Possible Cause: High initial template concentration.
-
Solution: Dilute the template to reduce the likelihood of template switching during PCR.
-
Problem 4: Discrepancies between genotypic and phenotypic resistance results.
-
Possible Cause: The presence of novel or rare mutations not yet characterized phenotypically.
-
Solution: Perform site-directed mutagenesis to create recombinant viruses with the observed mutations and assess their susceptibility to this compound in a phenotypic assay.
-
-
Possible Cause: Complex interactions between multiple mutations.
-
Solution: Analyze the linkage of mutations at a clonal level. The presence of multiple mutations on the same viral genome can have synergistic or antagonistic effects on resistance.[7]
-
Data Presentation
Table 1: Fold-Change in this compound Susceptibility for Primary Resistance-Associated Mutations.
| Mutation | Fold-Change in this compound Susceptibility | Reference |
| T66A | 5- to 10-fold | [4] |
| T66I | 9.7-fold | [4] |
| T66K | 40- to 94-fold | [4] |
| E92Q | 26-fold | [4] |
| E92G | 5- to 10-fold | [4] |
| T97A | 2.4-fold | [4] |
| S147G | 4.1-fold | [4] |
| Q148H | 5- to 10-fold | [4] |
| Q148K | 40- to 94-fold | [4] |
| Q148R | >92-fold | [4] |
| N155H | 30-fold | [4] |
Table 2: Common Combinations of this compound Resistance Mutations Observed in Clonal Analysis.
| Mutation Combination | Prevalence | Reference |
| G140C/S + Q148H/K/R | Prevalent | [7][9] |
| E138A/K + Q148H/K/R | Prevalent | [7][9] |
| S147G + Q148H/K/R | Prevalent | [7][9] |
| E92Q + N155H/S | Prevalent | [7][9] |
| E138K + S147G + Q148R | Frequently Occurring | [7][9] |
Experimental Protocols
Protocol 1: Clonal Analysis of HIV-1 Integrase Gene from Plasma Samples
This protocol outlines the key steps for amplifying and sequencing the HIV-1 integrase gene from patient plasma to identify resistance mutations at a clonal level.
-
Viral RNA Extraction:
-
Isolate viral RNA from patient plasma samples using a commercially available kit (e.g., QIAamp Viral RNA Mini Kit).
-
Elute the RNA in an appropriate volume of RNase-free water.
-
-
One-Step RT-Nested PCR:
-
Perform a one-step reverse transcription-PCR (RT-PCR) to generate a cDNA of the HIV-1 pol gene, including the integrase coding region.[7][8]
-
Use primers specific to conserved regions flanking the integrase gene.
-
Follow this with a nested PCR using internal primers to increase the specificity and yield of the target amplicon.[7][8]
-
Use a high-fidelity reverse transcriptase and DNA polymerase to minimize PCR errors.
-
-
PCR Product Purification:
-
Run the nested PCR product on an agarose gel to confirm the correct size of the amplicon.
-
Excise the band and purify the DNA using a gel extraction kit.
-
-
Cloning:
-
Ligate the purified PCR product into a suitable cloning vector (e.g., pCR2.1-TOPO).
-
Transform the ligation product into competent E. coli cells.
-
Plate the transformed cells on selective agar plates and incubate overnight.
-
-
Colony PCR and Sequencing:
-
Pick individual bacterial colonies (typically 20-30 per sample) and perform colony PCR to verify the presence of the insert.
-
For colonies with the correct insert size, set up sequencing reactions using vector-specific primers (e.g., M13 forward and reverse).
-
Analyze the sequencing data to identify mutations in the integrase gene for each clone.
-
Visualizations
Caption: Experimental workflow for clonal analysis of this compound resistance mutations.
Caption: Common linkage relationships between primary and secondary this compound resistance mutations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Impact of Primary this compound Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Week 144 resistance analysis of this compound/cobicistat/emtricitabine/tenofovir DF versus atazanavir+ritonavir+emtricitabine/tenofovir DF in antiretroviral-naïve patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad Phenotypic Cross-Resistance to this compound in HIV-Infected Patients Failing on Raltegravir-Containing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of this compound Resistance and Linkage of Integrase Inhibitor Mutations with Protease and Reverse Transcriptase Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of this compound resistance and linkage of integrase inhibitor mutations with protease and reverse transcriptase resistance mutations [pubmed.ncbi.nlm.nih.gov]
- 9. Development of this compound Resistance and Linkage of Integrase Inhibitor Mutations with Protease and Reverse Transcriptase Resistance Mutations | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Elvitegravir Dosage in Pediatric HIV Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing elvitegravir dosage in pediatric HIV research.
Troubleshooting Guides
Issue: High inter-patient variability in this compound plasma concentrations.
-
Question: We are observing significant variability in this compound pharmacokinetic (PK) parameters (AUC, Cmax, Ctrough) among pediatric participants of the same age and weight. What could be the contributing factors and how can we address this?
-
Answer:
-
Developmental Changes: Pharmacokinetics of antiretroviral drugs can be influenced by developmental changes in children.[1]
-
Formulation Issues: Challenges with the palatability of liquid formulations or the need to crush or split tablets can lead to inconsistent dosing and absorption.[1][2]
-
Adherence: Poor adherence to treatment regimens is a significant factor affecting drug exposure.[1]
-
Genetic Factors: Genetic variations, such as in CYP2B6, can influence drug metabolism, although this is more established for other antiretrovirals like efavirenz.[3]
-
Recommendations:
-
Implement therapeutic drug monitoring (TDM) to individualize doses.
-
Utilize and assess the acceptability of newer, more palatable pediatric formulations where available.[4][5]
-
Reinforce adherence counseling with caregivers and participants.
-
Collect data on potential genetic factors that may influence this compound metabolism.
-
-
Issue: Sub-optimal this compound trough concentrations (Ctrough) despite adherence to the prescribed dose.
-
Question: Some participants in our study have this compound Ctrough levels below the protein-binding adjusted IC95 (44.5 ng/mL), raising concerns about potential for virologic failure. What are the potential causes and mitigation strategies?
-
Answer:
-
Drug-Drug Interactions: Co-administration of this compound with certain medications can alter its concentration. For instance, antacids can decrease this compound serum concentrations.[6][7] Conversely, drugs that induce CYP3A4 can also lead to lower exposure.[8]
-
Food Effect: this compound should be administered with food to ensure optimal absorption.[7][9]
-
Dosing Regimen: The timing and consistency of dosing are crucial.
-
Recommendations:
-
Thoroughly review all concomitant medications for potential interactions. A drug interaction checker is a useful tool.[9]
-
Ensure participants and their caregivers understand the importance of taking this compound with food.
-
If Ctrough remains low, consider if a dose adjustment is possible within the study protocol, especially if using formulations that are not fixed-dose combinations. For fixed-dose combinations, a switch to an alternative regimen may be necessary if virologic failure occurs.
-
-
Issue: Managing adverse events in a pediatric population.
-
Question: What are the common adverse events associated with this compound-containing regimens in children, and how should they be monitored and managed?
-
Answer:
-
Common Adverse Events: In clinical trials, this compound-containing regimens have been generally well-tolerated.[10] Commonly reported adverse events include diarrhea, nausea, headache, and fatigue.[9][11]
-
Renal Toxicity: Tenofovir prodrugs, often co-formulated with this compound, have been associated with renal toxicity, including acute renal failure and Fanconi syndrome.[12][13]
-
Bone Mineral Density: Decreases in bone mineral density have been observed in pediatric patients receiving tenofovir disoproxil fumarate.[13]
-
Monitoring and Management:
-
Monitor serum creatinine, serum phosphorus, estimated creatinine clearance (CrCl), urine glucose, and urine protein at baseline and regularly throughout the study.[7][9]
-
Closely monitor for any gastrointestinal side effects and provide supportive care as needed.
-
In cases of significant or persistent adverse events, a dose reduction (if applicable) or discontinuation of the study drug may be required.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the approved this compound-containing fixed-dose combinations (FDCs) for pediatric use?
-
Answer: this compound is available in the following FDCs for pediatric populations, with specific weight and age restrictions:
-
Genvoya® (this compound/cobicistat/emtricitabine/tenofovir alafenamide - E/C/F/TAF): Approved for children weighing at least 25 kg.[9][14] A lower dose formulation is available in Europe for children weighing 14 kg to less than 25 kg.[5][9]
-
Stribild® (this compound/cobicistat/emtricitabine/tenofovir disoproxil fumarate - E/C/F/TDF): Approved for children and adolescents aged 12 years and older weighing at least 35 kg.[9][14]
-
-
Question: Why is cobicistat or ritonavir co-administered with this compound?
-
Answer: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[9] Cobicistat and ritonavir are potent inhibitors of CYP3A4. By "boosting" this compound with one of these agents, its metabolism is slowed, leading to increased plasma concentrations and allowing for once-daily dosing.[9]
-
Question: Are there challenges with this compound resistance in pediatric populations?
-
Answer: While this compound has been shown to be effective, as a first-generation integrase inhibitor, it has a lower genetic barrier to resistance compared to second-generation INSTIs like dolutegravir and bictegravir.[15] However, in clinical trials with treatment-naive adolescents, no emergent resistance to the components of this compound-containing FDCs was detected at 24 weeks.[10]
-
Question: What are the key pharmacokinetic targets for this compound in pediatric studies?
-
Answer: A key target is to achieve this compound trough concentrations (Ctrough) above the in vitro protein-binding adjusted 95% inhibitory concentration (IC95) of 44.5 ng/mL.[10] Clinical studies aim to demonstrate that the pharmacokinetic parameters (AUC, Cmax, and Ctrough) in children are comparable to the exposures found to be safe and effective in adults.[5][10]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Pediatric Populations from Clinical Trials
| Study Cohort (Age/Weight) | N | Formulation | This compound Dose | AUCtau (ng*h/mL) | Cmax (ng/mL) | Ctrough (ng/mL) | Reference |
| 6 to <12 years (>30 kg) | 6 | Adult Formulation + PI/r | 85 mg | - | - | - | [10] |
| 6 to <12 years (17 to <30 kg) | 8 | Pediatric Formulation + PI/r | 50 mg | - | - | - | [10] |
| 12 to <18 years | 48 | E/C/F/TAF | 150 mg | - | - | All > IC95 | [10] |
| ≥2 years (14 to <25 kg) | 27 | Low-dose E/C/F/TAF | 90 mg | Within adult range | Within adult range | Within adult range | [4][5] |
PI/r: Protease Inhibitor boosted with ritonavir AUCtau: Area under the concentration-time curve over the dosing interval Cmax: Maximum plasma concentration Ctrough: Trough plasma concentration IC95: 95% inhibitory concentration
Table 2: Baseline Characteristics of Pediatric Participants in an this compound Study
| Characteristic | Value (N=27) | Reference |
| Median Age (years) | 6 (Range: 4-8) | [4][5] |
| Median Body Weight (kg) | 19.3 (Range: 17.0-20.5) | [4][5] |
| Median CD4 Count (cells/µl) | 1061 (Range: 895-1315) | [4][5] |
| Median CD4 Cell Percentage | 37.4% (Range: 30.6-40.3) | [4][5] |
| HIV Transmission Route | 92.6% Vertical | [4][5] |
Experimental Protocols
Protocol: Pharmacokinetic Evaluation of this compound in Pediatric Participants
-
Study Design: An open-label, multicenter, single-arm study.
-
Participant Selection:
-
Inclusion criteria typically include HIV-1 infection, specific age and weight range, virologic suppression on a stable antiretroviral regimen for at least 6 months, and adequate CD4 count.[5][16]
-
Exclusion criteria often include known resistance to study drugs, significant renal or hepatic impairment, and pregnancy.[17]
-
-
Dosing: Participants receive an age and weight-appropriate dose of an this compound-containing regimen once daily with food.
-
Pharmacokinetic Sampling:
-
Intensive PK sampling is conducted at steady-state (e.g., at week 2 or 4).
-
Blood samples are collected pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
-
Bioanalytical Method:
-
Plasma concentrations of this compound and other co-formulated drugs are determined using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[18]
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, and stability.[18][19]
-
-
Data Analysis:
-
Pharmacokinetic parameters (AUC, Cmax, Ctrough) are calculated using non-compartmental analysis.
-
Geometric mean ratios are used to compare pediatric PK parameters to those observed in adults.[10]
-
Protocol: Safety and Efficacy Monitoring
-
Safety Assessments:
-
Adverse events are monitored and recorded at each study visit.
-
Laboratory safety tests (hematology, chemistry, urinalysis) are performed at baseline and at specified intervals throughout the study.[10]
-
Renal function (serum creatinine, eGFR) and bone health markers may be monitored, especially with tenofovir-containing regimens.
-
-
Efficacy Assessments:
-
Adherence and Acceptability:
Visualizations
Caption: A typical experimental workflow for a pediatric this compound clinical trial.
Caption: Simplified pathway of this compound metabolism and key drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, safety and efficacy of this compound/cobicistat/emtricitabine/tenofovir alafenamide in children with HIV aged from 2 years and weighing at least 14 kg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, safety and efficacy of this compound/cobicistat/emtricitabine/tenofovir alafenamide in children with HIV aged from 2 years and weighing at least 14 kg - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Appendix A: Pediatric Antiretroviral Drug Information - this compound | NIH [clinicalinfo.hiv.gov]
- 8. fda.gov [fda.gov]
- 9. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 10. This compound in children and adolescents | HIV i-Base [i-base.info]
- 11. mskcc.org [mskcc.org]
- 12. publications.aap.org [publications.aap.org]
- 13. publications.aap.org [publications.aap.org]
- 14. Appendix A: Antiretrovirals in Fixed-Dose Combinations or Co-packaged Formulations - Minimum Body Weights | NIH [clinicalinfo.hiv.gov]
- 15. What Not to Start: Regimens Not Recommended for Initial Antiretroviral Therapy in Infants and Children | NIH [clinicalinfo.hiv.gov]
- 16. "Pharmacokinetics, safety and efficacy of this compound/cobicistat/emtri" by Eva Natukunda, Aditya H. Gaur et al. [hsrc.himmelfarb.gwu.edu]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Application of Quality by Design Approach to Bioanalysis: Development of a Method for this compound Quantification in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
Technical Support Center: Managing Off-Target Effects of Elvitegravir in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the potential off-target effects of elvitegravir in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of this compound observed in cellular models?
A1: The primary off-target effects of this compound documented in in vitro studies include impacts on adipocyte differentiation and function, mitochondrial toxicity, and the induction of oxidative stress. Specifically, this compound has been shown to impair adipogenesis in a concentration-dependent manner, affect the expression of key adipogenic genes like PPARγ, and modulate the release of certain cytokines and adipokines.[1][2] It has also been associated with mitochondrial dysfunction and an increase in reactive oxygen species (ROS).[3]
Q2: At what concentrations are the off-target effects of this compound typically observed in vitro?
A2: Off-target effects on adipocytes, such as impaired differentiation, have been observed at concentrations of 1 µM and higher.[2] Significant reduction in adipogenesis was noted at 1 µM, with complete abolishment at 5 µM in human SGBS pre-adipocytes.[2] It's important to note that these concentrations may vary depending on the cell type and experimental conditions.
Q3: Does this compound interact with cytochrome P450 (CYP) enzymes?
A3: Yes, this compound is primarily metabolized by CYP3A enzymes.[4][5] It also acts as a weak inducer of CYP3A and CYP2C9 in a dose-dependent manner and can inhibit CYP3A with a high IC50 value of 63 μM.[6] Co-administration with strong CYP3A inhibitors like ritonavir or cobicistat is common in clinical practice to boost this compound's plasma exposure and half-life.[4][5]
Q4: What are the implications of this compound's impact on adipocytes?
A4: this compound's interference with adipocyte differentiation and function can lead to altered lipid metabolism and pro-inflammatory responses in cellular models.[1][7] This can manifest as reduced expression of genes like PPARγ and glucose transporter GLUT4, and changes in the secretion of adipokines and cytokines.[1][7] These effects are an important consideration in studies related to metabolic disorders.
Q5: How can I assess if this compound is causing mitochondrial toxicity in my cell cultures?
A5: You can assess mitochondrial toxicity by measuring changes in mitochondrial membrane potential, oxygen consumption rate (OCR), and ATP levels.[8][9] Kits are commercially available for these assays. Additionally, monitoring for increased production of reactive oxygen species (ROS) can indicate mitochondrial stress.
Troubleshooting Guides
Issue 1: Unexpected Changes in Adipocyte Differentiation
Symptoms:
-
Reduced lipid accumulation in differentiating preadipocytes treated with this compound.
-
Altered morphology of differentiating adipocytes.
-
Decreased expression of adipogenic marker genes (e.g., PPARγ, C/EBPα, GLUT4).
Possible Cause: this compound can directly inhibit adipogenesis at concentrations of 1 µM and higher.[2]
Troubleshooting Steps:
-
Confirm this compound Concentration: Verify the final concentration of this compound in your culture medium.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which this compound affects adipogenesis in your specific cell model.
-
Control Compounds: Include a negative control (e.g., raltegravir, which has been shown to have neutral effects on adipogenesis) and a positive control for inhibition (e.g., efavirenz) to validate your assay.[1][7]
-
Gene Expression Analysis: Use qPCR to quantify the expression of key adipogenic transcription factors (PPARγ, C/EBPα) and markers of mature adipocytes (GLUT4, LPL, adiponectin, leptin) to pinpoint the stage of inhibition.[1]
Issue 2: Signs of Cellular Stress and Toxicity
Symptoms:
-
Increased cell death or reduced proliferation in this compound-treated cultures.
-
Elevated levels of reactive oxygen species (ROS).
-
Decreased mitochondrial membrane potential.
Possible Cause: this compound may be inducing mitochondrial dysfunction and oxidative stress.[3]
Troubleshooting Steps:
-
Assess Mitochondrial Health:
-
Mitochondrial Membrane Potential: Use a fluorescent probe like TMRE or JC-1 to measure changes in mitochondrial membrane potential by flow cytometry or fluorescence microscopy.
-
Oxygen Consumption Rate (OCR): Utilize extracellular flux analysis (e.g., Seahorse XF Analyzer) to measure real-time cellular respiration.
-
ATP Production: Measure intracellular ATP levels using a luminescence-based assay.
-
-
Measure Oxidative Stress:
-
ROS Production: Use fluorescent probes like DCFDA or CellROX to quantify intracellular ROS levels.
-
Antioxidant Enzyme Expression: Analyze the expression of antioxidant enzymes such as catalase and SOD1 via Western blot or qPCR.[10]
-
-
Co-treatment with Antioxidants: Investigate if co-treatment with an antioxidant, such as N-acetylcysteine (NAC) or curcumin, can mitigate the observed toxicity.[10]
Issue 3: Altered Cytokine and Adipokine Secretion Profiles
Symptoms:
-
Unexpected changes in the levels of secreted pro-inflammatory cytokines (e.g., IL-8, MCP-1) or adipokines (e.g., adiponectin, leptin) in the culture supernatant.
Possible Cause: this compound can modulate the secretion of these signaling molecules from adipocytes.[1][7]
Troubleshooting Steps:
-
Multiplex Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex-based assay or antibody array) to simultaneously measure a panel of cytokines and adipokines in your culture supernatants.
-
Dose-Response and Time-Course: Determine if the changes in secretion are dependent on the this compound concentration and the duration of exposure.
-
Compare with Other Integrase Inhibitors: Benchmark the effects of this compound against other integrase inhibitors to understand if the observed profile is specific to this compound. For instance, efavirenz has been shown to induce a more potent pro-inflammatory response compared to this compound.[1][7]
Quantitative Data Summary
| Parameter | Cell Line/System | This compound Concentration | Observed Effect | Reference |
| Adipocyte Differentiation | Human SGBS pre-adipocytes | 0.1 - 0.5 µM | No significant effect | [2] |
| 1 µM | Significant reduction in adipogenesis | [2] | ||
| 5 µM | Complete abolishment of adipogenesis | [2] | ||
| Gene Expression (Adipogenesis) | Human SGBS pre-adipocytes | ≥ 1 µM | Decreased expression of C/EBPα | [2] |
| ≥ 0.1 µM | Reduced expression of lipoprotein lipase | [2] | ||
| CYP Inhibition | Human Liver Microsomes | 63 µM (IC50) | Inhibition of CYP3A | [6] |
| Intracellular Concentration | U1 monocytic cells | 5 µM (with 20 mM ethanol) | 39% decrease in mean exposure (AUCtot) | [11] |
Experimental Protocols
Protocol 1: Adipogenesis Assay
This protocol is adapted for a 96-well plate format to assess the impact of this compound on the differentiation of 3T3-L1 or SGBS preadipocytes.
Materials:
-
3T3-L1 or SGBS preadipocytes
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation Induction Medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin)
-
Insulin Medium (DMEM with 10% FBS and 1 µg/mL insulin)
-
This compound stock solution (in DMSO)
-
Oil Red O staining solution and extraction solution
-
96-well plate reader
Procedure:
-
Seed preadipocytes in a 96-well plate and grow to confluence.
-
Two days post-confluence, replace the medium with Differentiation Induction Medium containing various concentrations of this compound or vehicle control (DMSO).
-
After 2-3 days, replace the medium with Insulin Medium containing the respective concentrations of this compound or vehicle.
-
Continue to culture for another 4-6 days, replacing the medium every 2 days.
-
At the end of the differentiation period, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Stain the lipid droplets with Oil Red O solution for 1 hour.
-
Wash extensively with water to remove unbound dye.
-
Extract the Oil Red O from the stained cells using an extraction solution (e.g., isopropanol with 4% Nonidet P-40).
-
Quantify the extracted dye by measuring the absorbance at 490-520 nm.
Protocol 2: Mitochondrial Toxicity Assessment
This protocol provides a general workflow to screen for this compound-induced mitochondrial toxicity in a chosen cell line.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Mitochondrial membrane potential assay kit (e.g., TMRE or JC-1)
-
ATP quantification assay kit (e.g., luminescence-based)
-
Extracellular flux analyzer and reagents (for OCR measurement)
-
Fluorometer, luminometer, or flow cytometer
Procedure:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for plate reader-based assays).
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Mitochondrial Membrane Potential:
-
Follow the manufacturer's protocol for the chosen assay kit. This typically involves incubating the cells with the fluorescent dye and then measuring the fluorescence intensity.
-
-
ATP Levels:
-
Lyse the cells and measure ATP content using a luminescence-based assay kit according to the manufacturer's instructions.
-
-
Oxygen Consumption Rate (OCR):
-
For a more detailed analysis, use an extracellular flux analyzer. Seed cells in the specialized microplates and follow the instrument's protocol for measuring basal OCR and the response to mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Protocol 3: Cytokine Release Assay
This protocol outlines a method to measure the secretion of cytokines from this compound-treated cells, such as adipocytes or immune cells.
Materials:
-
Differentiated adipocytes or immune cells (e.g., PBMCs)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array)
-
Plate reader or appropriate detection system
Procedure:
-
Plate the cells at a suitable density.
-
Treat the cells with different concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 24 or 48 hours) to allow for cytokine secretion.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the multiplex cytokine assay on the supernatant according to the manufacturer's protocol. This will typically involve incubating the supernatant with antibody-coated beads or on an antibody-coated plate, followed by detection with secondary antibodies and a fluorescent or colorimetric readout.
-
Analyze the data to determine the concentration of each cytokine in the samples.
Visualizations
Caption: General workflow for identifying and characterizing off-target effects of a compound.
Caption: Simplified signaling pathway of this compound's effect on adipogenesis.
Caption: Proposed pathway of this compound-induced mitochondrial toxicity.
References
- 1. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | aidsmap [aidsmap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. hivclinic.ca [hivclinic.ca]
- 7. Review of the safety, efficacy, and pharmacokinetics of this compound with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
improving bioavailability of elvitegravir with pharmacokinetic enhancers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the bioavailability of elvitegravir using pharmacokinetic enhancers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the low oral bioavailability of this compound?
A1: this compound has low oral bioavailability primarily due to extensive first-pass metabolism in the liver and intestines. The major enzyme responsible for this metabolism is Cytochrome P450 3A4 (CYP3A4).[1][2]
Q2: How do pharmacokinetic enhancers like cobicistat and ritonavir improve this compound's bioavailability?
A2: Cobicistat and ritonavir are potent inhibitors of the CYP3A4 enzyme.[3][4][5][6] By inhibiting CYP3A4, they reduce the first-pass metabolism of this compound, leading to a significant increase in its plasma concentration and a longer half-life. This allows for a once-daily dosing regimen of this compound.[1][7]
Q3: What are the key differences between cobicistat and ritonavir as pharmacokinetic enhancers for this compound?
A3: Both are strong inhibitors of CYP3A4. However, cobicistat is a more selective inhibitor of CYP3A and does not have any anti-HIV activity, unlike ritonavir.[6][8] Ritonavir can also induce other CYP enzymes, which can lead to a broader range of drug-drug interactions compared to cobicistat.[8]
Q4: What is the effect of food on the absorption of this compound when co-administered with a pharmacokinetic enhancer?
A4: The bioavailability of this compound is significantly improved when taken with food, particularly a fatty meal.[2] Administration of this compound/cobicistat under fasting conditions can result in a decrease of up to 55% in Cmax and 50% in AUC for this compound compared to administration with a standard breakfast.[9]
Q5: Are there any secondary metabolic pathways for this compound?
A5: Yes, besides the primary metabolism by CYP3A4, this compound is also metabolized to a lesser extent by glucuronidation via the UGT1A1 and UGT1A3 enzymes.[2][10]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound With and Without Pharmacokinetic Enhancers
| Parameter | This compound Alone (Unboosted) | This compound with Ritonavir | This compound with Cobicistat |
| Dose | 800 mg | 150 mg this compound / 100 mg ritonavir | 150 mg this compound / 150 mg cobicistat |
| Cmax (ng/mL) | Lower (Specific values vary across studies) | Significantly Increased | Significantly Increased |
| AUC (ng*h/mL) | Lower (Specific values vary across studies) | Significantly Increased | Bioequivalent to ritonavir-boosted |
| Trough Concentration (Cmin/Ctrough) (ng/mL) | Low | High (6- to 10-fold above IC95)[7] | Lower than ritonavir-boosted in some studies[11] |
| Half-life (hours) | Shorter | Approximately 8.7 to 13.7 hours[2] | Prolonged, allowing once-daily dosing[7] |
Note: Direct head-to-head comparative data for this compound alone versus boosted is limited as development has focused on the boosted formulations. The values presented are compiled from multiple sources to illustrate the significant impact of pharmacokinetic enhancers.
Table 2: In Vitro Inhibition of CYP3A4 by Cobicistat and Ritonavir
| Inhibitor | IC50 Value (µM) |
| Ritonavir | 0.014 - 0.034[3][4][5] |
| Cobicistat | 0.032[5] |
Experimental Protocols
In Vitro Metabolism Study Using Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound in the presence and absence of pharmacokinetic enhancers.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare stock solutions of cobicistat and ritonavir.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Thaw human liver microsomes (HLMs) on ice.
-
Prepare a solution of NADPH regenerating system.
-
-
Incubation:
-
In a microcentrifuge tube, combine the reaction buffer, HLMs, and either the pharmacokinetic enhancer (test condition) or vehicle (control).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to achieve the desired final concentration.
-
Start the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of remaining this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer yellow.[12]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Add the this compound solution (at a defined concentration) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Efflux Assay (Basolateral to Apical - B to A):
-
Perform the assay as described above, but add the this compound solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
Objective: To evaluate the effect of a pharmacokinetic enhancer on the in vivo pharmacokinetic profile of this compound.
Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Divide the animals into two groups: Group 1 (this compound alone) and Group 2 (this compound + Pharmacokinetic Enhancer).
-
-
Drug Formulation and Administration:
-
Prepare a suitable vehicle for oral administration of this compound and the enhancer.
-
Administer this compound orally to Group 1.
-
Co-administer this compound and the pharmacokinetic enhancer orally to Group 2.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.
-
Compare the pharmacokinetic parameters between the two groups to assess the impact of the enhancer.
-
Troubleshooting Guides
In Vitro Metabolism Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Pipetting errors- Inconsistent mixing- Microsome aggregation | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of all components.- Gently vortex microsome suspension before use. |
| No or very slow metabolism of this compound | - Inactive microsomes- Inactive NADPH regenerating system- Incorrect buffer pH | - Use a new batch of microsomes and verify activity with a positive control substrate.- Prepare fresh NADPH solution.- Verify and adjust the pH of the reaction buffer. |
| Unusually fast metabolism | - Incorrect substrate or enzyme concentration | - Double-check all calculations and dilutions.- Titrate the concentration of microsomes. |
| Poor recovery of this compound | - Non-specific binding to labware | - Use low-binding plates and tubes.- Include a time-zero sample with quenching solution added before the substrate to assess recovery. |
Caco-2 Permeability Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low TEER values | - Incomplete monolayer formation- Cell toxicity | - Allow cells to grow for a longer period.- Check for contamination.- Assess the cytotoxicity of the test compound. |
| High permeability of Lucifer yellow | - Leaky monolayer (compromised tight junctions) | - Re-evaluate cell seeding density and culture conditions.- Ensure proper handling of Transwell inserts to avoid damaging the monolayer. |
| High variability in Papp values | - Inconsistent cell monolayer integrity- Pipetting errors- Inaccurate timing of sample collection | - Ensure consistent TEER values across all wells.- Use precise pipetting techniques.- Adhere strictly to the sampling schedule. |
| Low compound recovery | - Binding to plasticware- Intracellular accumulation- Metabolism by Caco-2 cells | - Use low-binding plates.- Analyze cell lysates to determine intracellular concentration.- Investigate potential metabolism by including known inhibitors of relevant enzymes. |
In Vivo Pharmacokinetic Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations | - Inaccurate dosing- Differences in food intake- Stress during blood collection | - Ensure accurate and consistent oral gavage technique.- Standardize the fasting/feeding schedule for all animals.- Use appropriate handling and restraint techniques to minimize stress. |
| No detectable drug in plasma | - Poor oral absorption- Rapid metabolism/clearance- Analytical method not sensitive enough | - Re-evaluate the drug formulation.- Consider a higher dose or a different route of administration for initial studies.- Validate and optimize the LC-MS/MS method to achieve a lower limit of quantification. |
| Unexpectedly low Cmax or AUC | - Formulation issues (e.g., precipitation)- Significant first-pass metabolism | - Assess the solubility and stability of the drug in the dosing vehicle.- This is the expected outcome without an enhancer; compare with the enhancer group. |
| Inconsistent results between studies | - Differences in animal strain, age, or sex- Variations in experimental conditions | - Use a consistent animal model and standardize all experimental procedures.- Document all experimental details meticulously. |
Visualizations
Caption: this compound metabolism and the mechanism of pharmacokinetic enhancers.
Caption: Experimental workflow for evaluating pharmacokinetic enhancers for this compound.
Caption: Troubleshooting decision tree for low in vivo this compound exposure.
References
- 1. Critical appraisal of this compound in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cobicistat Versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cobicistat versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Elvitegravir's Ripple Effect: A Comparative Guide to Cross-Resistance with Dolutegravir and Raltegravir
For researchers, scientists, and drug development professionals, understanding the nuances of antiretroviral drug resistance is paramount. This guide provides an objective comparison of the cross-resistance profiles of three key integrase strand transfer inhibitors (INSTIs): elvitegravir, raltegravir, and dolutegravir. By examining the experimental data and underlying resistance pathways, we aim to offer a clear perspective on the challenges and opportunities in the ongoing development of HIV-1 therapies.
Integrase inhibitors represent a cornerstone of modern antiretroviral therapy, effectively suppressing HIV-1 replication by blocking the integration of viral DNA into the host genome.[1] However, the emergence of drug resistance mutations can compromise the efficacy of these agents. This compound (EVG) and raltegravir (RAL), first-generation INSTIs, are known to have a relatively low genetic barrier to resistance.[1][2] In contrast, the second-generation INSTI, dolutegravir (DTG), generally exhibits a higher genetic barrier.[3][4] A critical aspect of managing INSTI resistance is understanding the extent of cross-resistance, where mutations conferring resistance to one drug also reduce the susceptibility to others in the same class.
Quantitative Analysis of Cross-Resistance
In vitro studies utilizing site-directed mutagenesis and cell-based assays have been instrumental in quantifying the impact of specific integrase mutations on the susceptibility to this compound, raltegravir, and dolutegravir. The following table summarizes the fold change (FC) in the 50% effective concentration (EC50) for key resistance mutations, providing a comparative snapshot of their cross-resistance profiles.
| Integrase Mutation | This compound (EVG) Fold Change in EC50 | Raltegravir (RAL) Fold Change in EC50 | Dolutegravir (DTG) Fold Change in EC50 |
| T66I | 9.7 - 33 | ~3 | < 2 |
| E92Q | 26 - 57 | ~8 | < 2 |
| T97A | 2.4 | < 2 | < 2 |
| Y143C/R | - | High-level | Limited Impact |
| S147G | 4.1 | - | < 2 |
| Q148H/K/R | >92 | 10 - >1000 | 2 - >10 (with secondary mutations) |
| N155H | 26 - 32 | 8 - >100 | < 2 |
| R263K | - | - | 2.3 |
Data compiled from multiple sources.[5][6][7][8][9] The exact fold change can vary depending on the experimental system and the presence of secondary mutations.
Key Resistance Pathways and Cross-Resistance Mechanisms
The development of resistance to first-generation INSTIs like this compound and raltegravir often follows distinct mutational pathways. Notably, there is considerable overlap in these pathways, leading to significant cross-resistance between the two drugs.[10][11] Dolutegravir, however, often retains activity against viruses with mutations that confer high-level resistance to this compound and raltegravir.[3][12]
The following diagram illustrates the primary resistance pathways for this compound and their cross-resistance implications for raltegravir and dolutegravir.
Figure 1. this compound resistance pathways and cross-resistance to raltegravir and dolutegravir.
As depicted, mutations at positions T66, E92, Q148, and N155, which are selected for by this compound, also confer significant resistance to raltegravir.[5][6] The Q148 pathway, in particular, often leads to high-level cross-resistance to both first-generation INSTIs.[10] In contrast, dolutegravir generally remains active against viruses harboring the T66I, E92Q, and N155H mutations.[8][13] However, the Q148 pathway, especially when accompanied by secondary mutations like G140S or E138K, can lead to a clinically significant reduction in dolutegravir susceptibility.[8][11]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro drug susceptibility assays. A general methodology for these experiments is outlined below.
In Vitro Resistance Selection Studies
-
Virus Culture: Wild-type or patient-derived HIV-1 isolates are cultured in susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells).
-
Drug Exposure: The virus is passaged in the presence of sub-optimal concentrations of the integrase inhibitor being studied (this compound, raltegravir, or dolutegravir).
-
Dose Escalation: The drug concentration is gradually increased in subsequent passages as viral replication is detected.
-
Genotypic Analysis: At various time points, viral RNA is extracted, and the integrase gene is sequenced to identify the emergence of resistance-associated mutations.
-
Phenotypic Analysis: The drug susceptibility of the selected resistant viruses is determined by measuring the EC50, the concentration of the drug required to inhibit 50% of viral replication.
Site-Directed Mutagenesis and Phenotypic Analysis
-
Plasmid Construction: A plasmid containing a proviral clone of HIV-1 is used as a template. Site-directed mutagenesis is employed to introduce specific amino acid substitutions into the integrase gene.
-
Virus Production: The mutated plasmids are transfected into producer cells to generate infectious viral particles.
-
Drug Susceptibility Assay: The susceptibility of the site-directed mutant viruses to this compound, raltegravir, and dolutegravir is determined using a cell-based assay (e.g., a luciferase reporter gene assay).
-
Data Analysis: The EC50 values for the mutant viruses are compared to that of the wild-type virus to calculate the fold change in susceptibility.
Conclusion
The landscape of INSTI resistance is complex, with significant cross-resistance observed between the first-generation agents, this compound and raltegravir. Dolutegravir offers a higher genetic barrier to resistance and maintains activity against many viral strains that are resistant to its predecessors. However, the emergence of specific mutational pathways, particularly those involving the Q148 residue, can compromise the efficacy of all three inhibitors. A thorough understanding of these cross-resistance patterns, supported by robust experimental data, is crucial for optimizing treatment strategies and guiding the development of next-generation antiretroviral therapies. Continuous surveillance and in-depth characterization of emerging resistance mutations will remain a critical component of the global effort to combat HIV-1.
References
- 1. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Pathways Leading to Integrase Inhibitors Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with this compound Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance Mutations in HIV-1 Integrase Selected with Raltegravir or this compound Confer Reduced Susceptibility to a Diverse Panel of Integrase Inhibitors [natap.org]
- 7. HIV–1 resistance to dolutegravir: update and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Raltegravir or this compound Resistance Signature Mutations on the Barrier to Dolutegravir Resistance In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Primary this compound Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Will drug resistance against dolutegravir in initial therapy ever occur? [frontiersin.org]
- 13. Effects of raltegravir or this compound resistance signature mutations on the barrier to dolutegravir resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Assay Comparison: Elvitegravir and Other Integrase Strand Transfer Inhibitors (INSTIs)
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical performance of elvitegravir and other key integrase strand transfer inhibitors (INSTIs), a class of antiretroviral drugs essential in the management of HIV-1 infection. By inhibiting the viral enzyme integrase, these compounds prevent the integration of viral DNA into the host cell genome, a critical step in the HIV replication cycle. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathway and experimental workflows.
Comparative Efficacy of INSTIs
The following table summarizes the in vitro inhibitory activities of this compound compared to other first and second-generation INSTIs. The data includes 50% inhibitory concentration (IC50) against the integrase enzyme, 50% effective concentration (EC50) in cell-based assays, protein-adjusted 95% inhibitory concentration (IC95), and the dissociation half-life from the integrase-DNA complex, which serves as an indicator of binding affinity.
| Integrase Inhibitor | Generation | IC50 (nM) | EC50 (nM) | Protein-Adjusted IC95 (ng/mL) | Dissociation Half-life (t½) from Wild-Type IN-DNA Complex (hours) |
| This compound (EVG) | First | 7.5[1] | 1.5 - 2.4[1] | 45[2] | 3.3[3] |
| Raltegravir (RAL) | First | 2-7[4] | - | 14.7[2] | 10[3] |
| Dolutegravir (DTG) | Second | 7.5[1] | 0.51 | 64[2] | 96[3] |
| Bictegravir (BIC) | Second | 7.5[1] | 1.5 - 2.4[1] | 162 | 163[3] |
| Cabotegravir (CAB) | Second | - | 0.2[5] | - | - |
Note: Direct Ki values for all compounds were not consistently available in the reviewed literature. The dissociation half-life provides a strong indication of the stability of the drug-target complex and is a key determinant of antiviral durability.
Resistance Profiles
A critical aspect of antiretroviral therapy is the potential for the development of drug resistance. First-generation INSTIs, such as this compound and raltegravir, generally have a lower genetic barrier to resistance compared to second-generation agents.[6]
-
This compound and Raltegravir: Resistance to these drugs is often associated with primary mutations in the integrase gene at positions such as T66, E92, Y143, S147, Q148, and N155.[7] There is considerable cross-resistance observed between this compound and raltegravir.[8]
-
Dolutegravir, Bictegravir, and Cabotegravir: These second-generation INSTIs have demonstrated a higher barrier to resistance and often retain activity against viruses with resistance mutations to first-generation drugs.[6][9] However, certain mutational pathways, particularly those involving Q148 in combination with other mutations, can confer broad cross-resistance to all approved INSTIs.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common types of biochemical assays used to evaluate the potency of INSTIs.
Non-Radioactive HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This protocol is based on a commercially available kit and provides a quantitative measure of integrase activity in a non-radioactive format.
Principle: This assay measures the integration of a biotin-labeled donor substrate (DS) DNA, corresponding to the HIV-1 LTR U5 end, into a target substrate (TS) DNA. The product is captured on a streptavidin-coated plate and detected colorimetrically using an HRP-labeled antibody against a modification on the TS DNA.
Materials:
-
HIV-1 Integrase Assay Kit (e.g., XpressBio, Cat. No. EZ-1700 or MyBioSource, Cat. No. MBS412318)[10]
-
Recombinant HIV-1 Integrase
-
Biotin-labeled Donor Substrate (DS) Oligo DNA
-
Modified Target Substrate (TS) Oligo DNA
-
Streptavidin-coated 96-well plates
-
Wash Buffer, Reaction Buffer, Blocking Buffer
-
HRP-conjugated detection antibody
-
TMB substrate and Stop Solution
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Coat the streptavidin-coated 96-well plate with the biotin-labeled DS DNA solution in reaction buffer.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with wash buffer to remove unbound DS DNA.
-
Add blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.
-
Wash the plate three times with reaction buffer.
-
-
Integrase Binding:
-
Dilute the recombinant HIV-1 integrase in reaction buffer.
-
Add the diluted integrase solution to each well and incubate for 30 minutes at 37°C.
-
Wash the plate three times with reaction buffer to remove unbound integrase.
-
-
Inhibitor Addition:
-
Prepare serial dilutions of the test INSTIs (e.g., this compound) in reaction buffer.
-
Add the inhibitor solutions to the appropriate wells. Include a no-inhibitor control (enzyme activity) and a no-enzyme control (background).
-
Incubate for 5-10 minutes at room temperature.
-
-
Strand Transfer Reaction:
-
Add the modified TS DNA solution to each well to initiate the strand transfer reaction.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection:
-
Wash the plate five times with wash buffer to remove unintegrated DNA.
-
Add the HRP-conjugated detection antibody to each well and incubate for 30 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to each well and incubate for 10-20 minutes at room temperature in the dark.
-
Add stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
High-Throughput Magnetic Bead-Based Strand Transfer Assay
This method offers a high-throughput format for screening and characterizing INSTIs.[11]
Principle: A biotin-labeled donor DNA duplex and a digoxin-labeled target DNA duplex are used. The integration product, containing both biotin and digoxin, is captured using streptavidin-coated magnetic beads. The amount of captured product is quantified by an anti-digoxin antibody conjugated to a reporter enzyme.
Materials:
-
Recombinant HIV-1 Integrase
-
5'-Biotin-labeled donor DNA duplex
-
3'-Digoxin-labeled target DNA duplex
-
Streptavidin-coated magnetic beads
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM DTT, 0.1 mg/mL BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-digoxin-HRP conjugate
-
TMB substrate and Stop Solution
-
96-well microplates and magnetic separator
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine the reaction buffer, recombinant HIV-1 integrase, and varying concentrations of the test INSTI.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiation of Strand Transfer:
-
Add a mixture of the biotin-labeled donor DNA and digoxin-labeled target DNA to each well to start the reaction.
-
Incubate for 60 minutes at 37°C.
-
-
Capture of Integration Product:
-
Add streptavidin-coated magnetic beads to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking to allow the biotin-labeled DNA (including the integration product) to bind to the beads.
-
Place the plate on a magnetic separator and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Detection:
-
Resuspend the beads in a solution containing the anti-digoxin-HRP conjugate.
-
Incubate for 30 minutes at room temperature with shaking.
-
Wash the beads three times with wash buffer to remove unbound antibody.
-
Resuspend the beads in TMB substrate and incubate until sufficient color development.
-
Add stop solution and transfer the supernatant to a new plate for reading.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate IC50 values as described in the previous protocol.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Integrase Inhibitor Penetration Generally Worse in Lymphoid Tissue Than Blood Cells [natap.org]
- 3. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Acting Cabotegravir for HIV/AIDS Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 7. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults [natap.org]
- 9. journals.asm.org [journals.asm.org]
- 10. mybiosource.com [mybiosource.com]
- 11. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Elvitegravir's Efficacy in Primary HIV-1 Isolates: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro efficacy of elvitegravir against primary HIV-1 isolates, benchmarked against other key integrase strand transfer inhibitors (INSTIs). The data presented is intended for researchers, scientists, and drug development professionals engaged in HIV research.
In Vitro Efficacy of Integrase Inhibitors Against Primary HIV-1 Isolates
The following table summarizes the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) of this compound and its main competitors—raltegravir, dolutegravir, and bictegravir—against clinical and primary HIV-1 isolates. This data is crucial for understanding the relative potency of these antiretroviral agents.
| Antiretroviral Agent | IC50 Range (ng/mL) vs. Clinical HIV-1 Isolates[1] | Mean EC50 (nM) vs. HIV-1 NL4-3[2] | Mean EC50 (nM) vs. HIV-2 ROD9[2] |
| This compound | 0.04 - 0.6 | Not Reported | 21.0 ± 7.0 |
| Raltegravir | 2.2 - 5.3 | Not Reported | 8.2 ± 3.2 |
| Dolutegravir | 0.2 | 1.5 ± 0.6 | 2.3 ± 0.7 |
| Bictegravir | 0.2 | Not Reported | Not Reported |
Note: The provided data for HIV-2 isolates is included for comparative purposes, though HIV-1 is the primary focus. Not all studies report data for all compounds against the same viral panels, hence some fields are marked as "Not Reported".
Impact of Resistance-Associated Mutations on this compound Susceptibility
The emergence of drug resistance is a critical factor in the long-term efficacy of any antiretroviral agent. The table below details the fold change in this compound susceptibility observed in the presence of common integrase resistance-associated mutations (RAMs).
| Mutation(s) | Fold Change in this compound Susceptibility |
| T66I | 6-fold[3] |
| E92Q | 57-fold[3] |
| Q148R | 96-fold[3] |
| N155H | 32-fold[3] |
| T66T/I E92E/Q | 6-fold[3] |
| H114Y A128T Q148R | 217-fold[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the isolation of primary HIV-1 from patient samples and the subsequent determination of drug susceptibility.
Isolation of Primary HIV-1 from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the co-culture method for isolating primary HIV-1 from infected patient PBMCs.[4][5]
-
PBMC Isolation:
-
Isolate PBMCs from whole blood collected from HIV-1 infected individuals using Ficoll-Paque density gradient centrifugation.
-
Cryopreserve patient PBMCs for future use.
-
-
Donor PBMC Preparation:
-
Obtain PBMCs from healthy, HIV-seronegative donors.
-
Stimulate donor PBMCs with phytohemagglutinin (PHA-P) at a concentration of 5 µg/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and Interleukin-2 (IL-2).
-
Incubate the stimulated cells for 48-72 hours at 37°C.
-
-
Co-culture:
-
Thaw cryopreserved patient PBMCs.
-
Mix patient PBMCs with the PHA-P-stimulated donor PBMCs.
-
Culture the cell mixture in IL-2 supplemented growth medium.
-
-
Virus Propagation and Harvest:
-
Monitor the co-culture for signs of viral replication, such as syncytia formation or by measuring p24 antigen levels in the culture supernatant using an ELISA.
-
When viral replication is robust, harvest the cell-free culture supernatant containing the primary HIV-1 isolates.
-
Filter the supernatant through a 0.45-micron filter to remove cellular debris.
-
Aliquot and store the viral stocks at -80°C.
-
Phenotypic Drug Susceptibility Assay
This protocol describes a cell-based assay to determine the in vitro efficacy of this compound and other INSTIs against the isolated primary HIV-1 strains.
-
Target Cell Preparation:
-
Use PHA-P-stimulated donor PBMCs as target cells for infection.
-
-
Drug Preparation:
-
Prepare serial dilutions of this compound and other comparator INSTIs in culture medium.
-
-
Infection and Treatment:
-
Infect the target cells with a standardized amount of the primary HIV-1 isolate in the presence of the various drug concentrations.
-
Include a no-drug control (virus only) and a no-virus control (cells only).
-
Incubate the infected and treated cells in a 96-well plate at 37°C.
-
-
Endpoint Analysis:
-
After a defined incubation period (typically 5-7 days), measure the extent of viral replication in each well. This is commonly done by quantifying the p24 antigen concentration in the culture supernatant using an ELISA.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.
-
Determine the IC50 or EC50 value, which is the drug concentration that inhibits 50% of viral replication, by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow and Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key processes involved in this research.
Figure 1. Experimental workflow for evaluating this compound efficacy.
Figure 2. Mechanism of HIV-1 integrase inhibition by this compound.
References
- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. natap.org [natap.org]
- 4. In vitro analysis of the susceptibility of HIV-1 subtype A and CRF01_AE integrases to raltegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
Elvitegravir: A Comparative Guide to Long-Term Efficacy and Safety in HIV-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and safety of elvitegravir, an integrase strand transfer inhibitor (INSTI), based on pivotal Phase 3 clinical trial data. This compound is a core component of several single-tablet regimens for the treatment of HIV-1 infection. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to offer an objective analysis for research and drug development purposes.
Comparative Efficacy of this compound-Based Regimens
The long-term efficacy of this compound has been evaluated in various clinical trials, both as a standalone agent and as part of single-tablet regimens (STRs). The primary measure of efficacy in these trials is the proportion of patients achieving virologic suppression, defined as HIV-1 RNA levels less than 50 copies/mL.
This compound versus Raltegravir in Treatment-Experienced Patients
A 96-week, double-blind, active-controlled, Phase 3 study compared once-daily this compound to twice-daily raltegravir, another INSTI, in treatment-experienced HIV-1 patients. Both drugs were administered with a background regimen of a ritonavir-boosted protease inhibitor and a third antiretroviral agent.[1][2]
| Efficacy Endpoint (Week 96) | This compound (once-daily) | Raltegravir (twice-daily) |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) | 47.6% (167/351) | 45.0% (158/351) |
| Treatment Difference (95% CI) | 2.6% (-4.6% to 9.9%) | N/A |
| Mean CD4+ Cell Count Increase from Baseline | +205 cells/mm³ | +195 cells/mm³ |
Table 1: 96-Week Efficacy Outcomes of this compound vs. Raltegravir in Treatment-Experienced Patients.[2][3]
The results demonstrated that once-daily this compound was non-inferior to twice-daily raltegravir in achieving and maintaining virologic suppression through 96 weeks.[2]
Single-Tablet Regimens: Genvoya® vs. Stribild® in Treatment-Naïve Patients
Two large-scale Phase 3 trials (Studies 104 and 111) provided a 96-week comparison of two this compound-based single-tablet regimens in treatment-naïve adults: Genvoya® (this compound/cobicistat/emtricitabine/tenofovir alafenamide - E/C/F/TAF) and Stribild® (this compound/cobicistat/emtricitabine/tenofovir disoproxil fumarate - E/C/F/TDF).[4][5]
| Efficacy Endpoint (Week 96) | Genvoya® (E/C/F/TAF) | Stribild® (E/C/F/TDF) |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) | 86.6% (750/866) | 85.2% (739/867) |
| Treatment Difference (95% CI) | 1.4% (-1.8% to 4.8%) | N/A |
Table 2: 96-Week Efficacy Outcomes of Genvoya® vs. Stribild® in Treatment-Naïve Patients.[4]
Genvoya® was found to be statistically non-inferior to Stribild® in achieving virologic suppression at 96 weeks.[4][5]
Long-Term Safety Profile of this compound
The long-term safety of this compound has been a key focus of clinical trials, with particular attention to renal and bone health, especially in the context of the tenofovir prodrug used in the single-tablet regimens.
This compound versus Raltegravir
In the 96-week comparative study, both this compound and raltegravir were well-tolerated, with comparable rates of adverse events and laboratory abnormalities.[2] Discontinuation rates due to adverse events were similar in both arms.[1] Grade 3/4 adverse events and laboratory abnormalities were also similar between the two groups.[1] A slightly higher incidence of diarrhea was reported with this compound (13% vs 7%).[3]
Genvoya® (E/C/F/TAF) versus Stribild® (E/C/F/TDF)
The key safety advantage of Genvoya® over Stribild® was observed in renal and bone parameters.[4][5] Tenofovir alafenamide (TAF) is a novel prodrug of tenofovir that results in lower plasma concentrations of tenofovir compared to tenofovir disoproxil fumarate (TDF), leading to an improved safety profile.
| Safety Parameter (Week 96) | Genvoya® (E/C/F/TAF) | Stribild® (E/C/F/TDF) | p-value |
| Median Change in eGFR (mL/min) | -2.0 | -7.5 | <0.001 |
| Median Change in Spine BMD | -0.96% | -2.79% | <0.001 |
| Median Change in Hip BMD | -0.67% | -3.28% | <0.001 |
Table 3: Comparison of Renal and Bone Safety Parameters for Genvoya® and Stribild® at 96 Weeks.[4]
Patients receiving Genvoya® experienced significantly smaller declines in estimated glomerular filtration rate (eGFR) and bone mineral density (BMD) at both the spine and hip compared to those receiving Stribild®.[4] The most common side effects for both regimens were headache, diarrhea, and nausea.[4][5] Discontinuation rates due to adverse events were low in both treatment arms.[4]
Experimental Protocols
Study Design: this compound vs. Raltegravir (Treatment-Experienced)
This was a Phase 3, randomized, double-blind, active-controlled, non-inferiority study.[2] A total of 702 treatment-experienced adult patients with HIV-1 infection were randomized 1:1 to receive either this compound (150 mg once daily) or raltegravir (400 mg twice daily).[6] Both integrase inhibitors were administered with a background regimen consisting of a fully active, ritonavir-boosted protease inhibitor and a second antiretroviral agent.[2] The primary endpoint was the proportion of subjects with HIV-1 RNA < 50 copies/mL at week 48.[1] The study was extended to 96 weeks to gather longer-term data.[1]
Study Design: Genvoya® vs. Stribild® (Studies 104 and 111) (Treatment-Naïve)
These were two Phase 3, randomized, double-blind, active-controlled studies.[4][5] A combined total of 1,733 treatment-naïve adults with HIV-1 were randomized 1:1 to receive either Genvoya® or Stribild®.[4][5] The primary efficacy endpoint was the proportion of patients with HIV-1 RNA levels less than 50 copies/mL at week 48, with the analysis extending to 96 and 144 weeks.[4][7] Key safety endpoints included changes in renal function (eGFR) and bone mineral density.[4]
Visualizations
Mechanism of Action and Metabolism of this compound
This compound functions by inhibiting HIV-1 integrase, the enzyme responsible for integrating the viral DNA into the host cell's genome.[8][9] This action prevents the formation of the HIV-1 provirus and halts the propagation of the viral infection.[9] this compound is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) enzyme and secondarily through glucuronidation by UGT1A1/3 enzymes.[8][10] To increase its systemic exposure and allow for once-daily dosing, this compound is co-administered with a pharmacokinetic enhancer, either ritonavir or cobicistat, which are potent inhibitors of CYP3A.[10][11]
Caption: this compound's mechanism of action and metabolic pathway.
Clinical Trial Workflow for this compound Studies
The typical workflow for the Phase 3 clinical trials of this compound involved screening and enrollment of eligible patients, randomization to different treatment arms, a double-blind treatment period with regular monitoring, and a long-term follow-up phase.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. A randomized phase 3 study comparing once-daily this compound with twice-daily raltegravir in treatment-experienced subjects with HIV-1 infection: 96-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound vs raltegravir: 96 week phase III results in treatment experienced patients | HIV i-Base [i-base.info]
- 4. Gilead Announces Phase 3 Results for Genvoya® (this compound, Cobicistat, Emtricitabine and Tenofovir Alafenamide), an Investigational Once-Daily Single Tablet Regimen for HIV | Business Wire [kommunikasjon.ntb.no]
- 5. pharmafile.com [pharmafile.com]
- 6. This compound vs raltegravir: 48 week results in treatment-experienced patients | HIV i-Base [i-base.info]
- 7. Efficacy and safety of this compound/cobicistat/emtricitabine/tenofovir alafenamide in Asian participants with human immunodeficiency virus 1 infection: A sub-analysis of phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cobicistat - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Elvitegravir Resistance Pathways
Elvitegravir (EVG) is a potent integrase strand transfer inhibitor (INSTI) integral to modern antiretroviral therapy (ART) for HIV-1 infection. It functions by binding to the HIV-1 integrase (IN) enzyme, preventing the insertion of viral DNA into the host cell's genome, a critical step in the viral replication cycle.[1][2] However, the clinical efficacy of this compound can be compromised by the emergence of drug-resistant viral strains. Understanding the genetic pathways and molecular mechanisms that lead to this resistance is crucial for optimizing treatment strategies and developing next-generation inhibitors. This guide provides a comparative analysis of the primary this compound resistance pathways, supported by quantitative data and detailed experimental methodologies.
Primary Resistance Pathways and Key Mutations
Resistance to this compound is primarily associated with the selection of specific amino acid substitutions, known as resistance-associated mutations (RAMs), within the catalytic core domain of the HIV-1 integrase enzyme.[3][4] Clinical studies and in vitro experiments have identified several key mutational pathways that reduce the susceptibility of the virus to this compound.[3][5] These pathways are not always mutually exclusive, and the accumulation of multiple mutations can lead to higher levels of resistance.
The major pathways involve mutations at six primary positions in the integrase enzyme: T66, E92, T97, S147, Q148, and N155.[3][5] The emergence of these mutations follows distinct patterns, often leading to broad cross-resistance with the first-generation INSTI, raltegravir (RAL), but retaining susceptibility to second-generation INSTIs like dolutegravir (DTG) when present as single mutations.[3][5]
-
The Q148 Pathway (Q148R/H/K): This is a major resistance pathway that confers the highest levels of resistance to this compound, often with fold changes exceeding 90.[3] The Q148 mutations are frequently accompanied by secondary mutations, such as G140S, which can partially restore the viral replication capacity that is often impaired by the primary mutation.[6][7]
-
The N155H Pathway: This is another significant pathway leading to moderate-to-high level resistance to both this compound and raltegravir.[1][8] It confers approximately a 30-fold reduction in this compound susceptibility.[3][5]
-
The T66/E92 Pathways (T66I/A/K, E92Q/G): Mutations at positions T66 and E92 are also primary pathways for this compound resistance.[1] T66I alone results in about a 10-fold resistance, while E92Q confers around a 26-fold resistance.[3][5] Dual combinations of these mutations can further decrease susceptibility to INSTIs.[5]
-
Accessory Mutations: Other mutations, such as T97A and S147G, are considered primary but generally confer lower levels of resistance on their own (2- to 4-fold).[3][5] They often appear in combination with other major RAMs, contributing to the overall resistance profile.
A novel mechanism of resistance has also been identified that does not involve mutations in the integrase enzyme itself. Instead, mutations in the HIV envelope protein can enhance the virus's ability to spread directly from cell to cell, overwhelming the inhibitor's efficacy in this context of high multiplicity of infection.[9]
Caption: Major genetic pathways leading to this compound resistance.
Quantitative Analysis of Resistance
The level of resistance conferred by specific mutations is quantified as a "fold change" (FC) in the drug concentration required to inhibit viral replication by 50% (IC50) compared to the wild-type virus. The following table summarizes the fold changes in this compound susceptibility for common single and dual mutations.
| Integrase Mutation(s) | This compound (EVG) Fold Change | Raltegravir (RAL) Fold Change | Reference(s) |
| Primary Single Mutations | |||
| Q148R | 92 - 96 | 15 | [3][5] |
| Q148K | >94 | - | [3] |
| N155H | 30 - 32 | 8 | [3][5] |
| E92Q | 26 - 57 | 3 | [3][5] |
| T66I | 10 - 33 | 1 (No change) | [3][5] |
| T66K | 40 | ~10 | [3][5] |
| S147G | 4 | 1 (No change) | [3][5] |
| T97A | 2 | 1 (No change) | [3][5] |
| Primary Dual Mutations | |||
| T66I + E92Q | >150 | 13 | [5] |
| T66I + N155H | >150 | 25 | [5] |
| E92Q + N155H | >150 | 48 | [5] |
| E92Q + S147G | >150 | 3 | [5] |
Note: Fold change values can vary slightly between different assays and studies.
Experimental Protocols for Resistance Testing
The determination of this compound resistance relies on two primary types of laboratory assays: genotypic and phenotypic tests.[10]
1. Genotypic Assays
Genotypic assays are the most common method used in clinical practice.[11] They involve sequencing the HIV-1 integrase gene from a patient's plasma sample to detect the presence of known RAMs.
-
Methodology:
-
Viral RNA Extraction: HIV-1 RNA is isolated from the patient's plasma. A plasma viral load of at least 500-1,000 copies/mL is generally required for successful amplification.[12][13]
-
Reverse Transcription and PCR: The viral RNA is reverse-transcribed into complementary DNA (cDNA). The integrase gene region is then amplified using the Polymerase Chain Reaction (PCR).
-
Sequencing: The amplified DNA is sequenced using methods like Sanger sequencing or Next-Generation Sequencing (NGS).
-
Data Interpretation: The resulting sequence is compared to a wild-type reference sequence to identify mutations. Interpretation algorithms (e.g., Stanford HIV Drug Resistance Database) are used to predict the level of resistance to this compound and other drugs based on the identified mutations.
-
2. Phenotypic Assays
Phenotypic assays provide a direct measure of drug susceptibility by culturing the virus in the presence of varying drug concentrations.
-
Methodology (Recombinant Virus Assay):
-
Sample Processing: As with genotypic assays, the process begins with amplifying the patient's viral integrase gene from plasma RNA.
-
Vector Creation: The amplified integrase gene is inserted into a standard HIV-1 laboratory clone that lacks its own integrase gene. This creates a panel of recombinant viruses containing the patient's specific integrase sequence.
-
Cell Culture: These recombinant viruses are used to infect susceptible host cells in culture plates. The cells are simultaneously exposed to a range of this compound concentrations.
-
Quantification of Replication: After a set incubation period (e.g., 2 days), viral replication is measured, often through a reporter gene like luciferase.[3]
-
IC50 Calculation: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold change is determined by dividing the IC50 for the patient's virus by the IC50 for a wild-type control virus.
-
Caption: Experimental workflow for genotypic and phenotypic testing.
Molecular Mechanism of Resistance
This compound works by chelating two essential magnesium ions (Mg²⁺) in the active site of the integrase enzyme, effectively blocking its catalytic function. Resistance mutations confer a selective advantage by altering the drug's interaction with the enzyme-DNA complex.
The primary mechanism involves mutations that subtly change the chemical environment of the active site.[2] This can weaken the binding of this compound to the integrase enzyme, allowing the enzyme to function despite the presence of the drug.[2] For example, the Q148R mutation is believed to cause steric hindrance and electrostatic repulsion, directly interfering with the inhibitor's ability to bind effectively. These structural changes reduce the drug's inhibitory capacity, requiring higher concentrations to suppress viral replication.
Caption: Mechanism of resistance via altered drug binding.
References
- 1. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with this compound Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Impact of Primary this compound Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Effects of raltegravir or this compound resistance signature mutations on the barrier to dolutegravir resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Different Pathways Leading to Integrase Inhibitors Resistance [frontiersin.org]
- 9. Failure of integrase inhibitor-based regimens may be due to a completely novel form of resistance | aidsmap [aidsmap.com]
- 10. Clinical use of genotypic and phenotypic drug resistance testing to monitor antiretroviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 13. Genotypic resistance testing on a failing regimen is possible below 1000 copies/ml | aidsmap [aidsmap.com]
Elvitegravir's Efficacy in HIV-1 Treatment: A Comparative Analysis for Naive and Experienced Patients
Elvitegravir, an integrase strand transfer inhibitor (INSTI), has demonstrated significant efficacy in the management of HIV-1 infection in both treatment-naive and treatment-experienced individuals. This guide provides a comprehensive comparison of this compound's performance in these two patient populations, supported by data from pivotal clinical trials.
Data Presentation: Comparative Efficacy
The following tables summarize the key efficacy outcomes of this compound-containing regimens in treatment-naive and treatment-experienced patients.
Treatment-Naive Patients
Clinical trials in treatment-naive patients have primarily evaluated this compound as part of a single-tablet regimen (STR), commonly co-formulated with cobicistat, emtricitabine, and tenofovir disoproxil fumarate (E/C/F/TDF), or tenofovir alafenamide (E/C/F/TAF).
| Clinical Trial | Treatment Regimen | N | Virologic Response (HIV-1 RNA <50 copies/mL) at Week 48 | Virologic Response (HIV-1 RNA <50 copies/mL) at Week 96 | Mean CD4+ Cell Count Increase from Baseline at Week 48 (cells/µL) | Mean CD4+ Cell Count Increase from Baseline at Week 96 (cells/µL) |
| Study 102 | E/C/F/TDF | 348 | 88%[1] | 84%[1] | 239 | 291 |
| Study 103 | E/C/F/TDF | 353 | 90%[1] | 83% | 230 | 281 |
| GENIS Study | E/C/F/TAF | 50 | 94% (per-protocol)[2] | - | 218 (median) | - |
Treatment-Experienced Patients
In treatment-experienced patients, this compound has been studied in combination with a ritonavir-boosted protease inhibitor and an optimized background regimen.
| Clinical Trial | Treatment Regimen | N | Virologic Response (HIV-1 RNA <50 copies/mL) at Week 48 | Virologic Response (HIV-1 RNA <50 copies/mL) at Week 96 | Mean CD4+ Cell Count Increase from Baseline at Week 48 (cells/µL) | Mean CD4+ Cell Count Increase from Baseline at Week 96 (cells/µL) |
| Study 145 | This compound + Boosted PI + OBR | 351 | 59%[3] | 48%[4] | 134 | 166 |
| Real-world Cohort | INSTI-based cART (including this compound) | - | 88% (switch group) | - | - | - |
Experimental Protocols
Pivotal Trials in Treatment-Naive Patients (Studies 102 & 103)
These were Phase 3, randomized, double-blind, active-controlled trials.
-
Objective: To evaluate the efficacy and safety of the single-tablet regimen E/C/F/TDF compared to standard-of-care regimens.
-
Patient Population: HIV-1 infected, antiretroviral treatment-naive adults with HIV-1 RNA ≥5000 copies/mL.
-
Study Design:
-
Study 102: E/C/F/TDF was compared to the single-tablet regimen of efavirenz/emtricitabine/tenofovir DF. Patients were randomized 1:1.
-
Study 103: E/C/F/TDF was compared to ritonavir-boosted atazanavir plus emtricitabine/tenofovir DF. Patients were randomized 1:1.
-
-
Primary Endpoint: The proportion of patients with HIV-1 RNA levels less than 50 copies/mL at week 48.
-
Methodology: Patients were screened for eligibility, including HIV-1 RNA levels and genotypic sensitivity to the study drugs. Following randomization, they received the assigned treatment once daily. Efficacy was assessed by measuring plasma HIV-1 RNA levels at baseline and regular intervals throughout the study. Safety was monitored through adverse event reporting and laboratory tests.
Pivotal Trial in Treatment-Experienced Patients (Study 145)
This was a Phase 3, randomized, double-blind, non-inferiority study.
-
Objective: To compare the efficacy and safety of once-daily this compound versus twice-daily raltegravir in treatment-experienced patients with HIV-1.
-
Patient Population: HIV-1 infected adults with plasma HIV RNA ≥1000 copies/mL, and evidence of resistance to at least two classes of antiretroviral drugs.
-
Study Design: Patients were randomized 1:1 to receive either this compound (150 mg once daily) or raltegravir (400 mg twice daily), each administered with a fully active, ritonavir-boosted protease inhibitor and a third agent as part of an optimized background regimen.
-
Primary Endpoint: The proportion of patients achieving and maintaining an HIV-1 RNA level of less than 50 copies/mL through week 48.
-
Methodology: Eligible patients underwent screening, including resistance testing to guide the selection of the optimized background regimen. After randomization, patients received their assigned treatment. Plasma HIV-1 RNA levels were monitored at baseline and at specified intervals to assess virologic response. Safety and tolerability were also assessed throughout the 96-week study period.
Mandatory Visualization
Caption: Mechanism of action of this compound as an HIV-1 integrase inhibitor.
References
- 1. Safety and efficacy of this compound, dolutegravir, and raltegravir in a real-world cohort of treatment-naïve and -experienced patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Tenofovir Alafenamide/Emtricitabine/Elvitegravir-Cobicistat in HIV-Naive Patients with Advanced Disease: GENIS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of once daily this compound versus twice daily raltegravir in treatment-experienced patients with HIV-1 receiving a ritonavir-boosted protease inhibitor: randomised, double-blind, phase 3, non-inferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized phase 3 study comparing once-daily this compound with twice-daily raltegravir in treatment-experienced subjects with HIV-1 infection: 96-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
meta-analysis of clinical outcomes with elvitegravir-containing regimens
A comprehensive meta-analysis of pivotal clinical trials reveals the efficacy and safety profile of elvitegravir-containing single-tablet regimens for the treatment of HIV-1 infection. These regimens, which include both this compound/cobicistat/emtricitabine/tenofovir disoproxil fumarate (E/C/F/TDF) and this compound/cobicistat/emtricitabine/tenofovir alafenamide (E/C/F/TAF), have demonstrated high rates of virologic suppression in treatment-naïve and treatment-experienced patients. This guide provides a detailed comparison of these regimens with alternative antiretroviral therapies, supported by experimental data from key studies.
Efficacy Outcomes
This compound-based regimens have consistently shown non-inferiority and, in some cases, superiority in achieving virologic suppression (HIV-1 RNA <50 copies/mL) compared to other recommended first-line treatments.
A network meta-analysis of 17 randomized controlled trials (RCTs) involving 12,620 patients found no statistically significant differences in viral suppression rates at 48 weeks between integrase inhibitor (INSTI)-based regimens, including this compound, and non-nucleoside reverse transcriptase inhibitor (NNRTI)-based or protease inhibitor (PI)-based regimens[1]. Similarly, a systematic review and meta-analysis of 48 studies concluded that in therapy-naïve patients, INSTI-based regimens, such as those containing this compound, had favorable odds ratios for achieving virologic suppression[2].
Specifically, in two Phase 3, double-blind trials (Studies 104 and 111), E/C/F/TAF was non-inferior to E/C/F/TDF in treatment-naïve adults, with high rates of virologic success at week 48[3]. In a sub-analysis of these studies in Asian participants, those receiving E/C/F/TAF achieved 93% virologic suppression at week 144, compared to 88% for those on E/C/F/TDF[4].
For treatment-experienced patients, switching to an this compound-containing regimen has also proven effective. In Study 109, virologically suppressed patients who switched to E/C/F/TAF from various regimens maintained high rates of virologic suppression[4][5]. Another study in HIV/HBV-coinfected patients who switched to E/C/F/TAF showed that 94.2% maintained HIV RNA <50 copies/mL at week 48[6].
Table 1: Virologic Suppression Rates in Treatment-Naïve Patients
| Study | Regimen | N | Week 48 Virologic Success (<50 copies/mL) | Comparator | N | Week 48 Virologic Success (<50 copies/mL) |
| Studies 104 & 111 (Combined)[3] | E/C/F/TAF | 866 | 92% | E/C/F/TDF | 867 | 90% |
| GS-236-0102[7] | E/C/F/TDF | 348 | 88% | Efavirenz/FTC/TDF | 352 | 84% |
| GS-236-0103[8] | E/C/F/TDF | 353 | 90% | Atazanavir/r + FTC/TDF | 355 | 87% |
Table 2: Virologic Suppression Rates in Treatment-Experienced (Switch) Patients
| Study | Regimen Switched To | N | Week 48 Virologic Success (<50 copies/mL) | Comparator (Continued Regimen) | N | Week 48 Virologic Success (<50 copies/mL) |
| Study 109[3][5] | E/C/F/TAF | 959 | 97% | FTC/TDF + third agent | 477 | 93% |
| STRATEGY-PI[7] | E/C/F/TDF | 293 | 94% | PI + ritonavir + FTC/TDF | 140 | 88% |
| STRATEGY-NNRTI[7] | E/C/F/TDF | 291 | 93% | NNRTI + FTC/TDF | 143 | 88% |
| HIV/HBV Co-infected Study[6] | E/C/F/TAF | 241 | 94.2% | TDF-based regimen | N/A | Maintained suppression |
Safety and Tolerability
The safety profile of this compound-containing regimens is well-characterized, with notable improvements in renal and bone safety observed with the tenofovir alafenamide (TAF) formulation compared to the tenofovir disoproxil fumarate (TDF) formulation.
In a combined analysis of Studies 104 and 111, patients receiving E/C/F/TAF had a smaller decrease in estimated glomerular filtration rate (eGFR) and significantly less impact on bone mineral density (BMD) at the hip and spine compared to those on E/C/F/TDF[3]. A review of Phase II and III trials confirmed that virologic suppression was similar between E/C/F/TAF and TDF-containing groups, but the TAF regimen was associated with significantly reduced bone and renal side effects[9].
The most common adverse events reported with this compound-containing regimens include diarrhea, nausea, and headache[9][10]. A network meta-analysis found no significant differences in overall or severe adverse events between INSTI-based regimens and other antiretroviral classes[1].
Table 3: Key Safety Outcomes (Changes from Baseline at Week 48)
| Study | Regimen | Mean Change in eGFR (mL/min) | Mean Change in Hip BMD (%) | Mean Change in Spine BMD (%) |
| Studies 104 & 111 (Combined)[3] | E/C/F/TAF | -6.6 | -0.66 | -1.30 |
| E/C/F/TDF | -11.2 | -2.83 | -2.86 | |
| Study 109 (Switch)[3] | E/C/F/TAF | +1.6 | +1.04 | +1.47 |
| Continued TDF-based | -1.7 | -0.12 | -0.15 |
Experimental Protocols
The clinical trials referenced in this guide were multi-center, randomized, controlled studies. The primary efficacy outcome was typically the proportion of patients with HIV-1 RNA levels below 50 copies/mL at week 48, as determined by the FDA-defined snapshot algorithm[5][11].
Inclusion Criteria for Pivotal Trials (General):
-
Patient Population: HIV-1 infected adults (≥18 years)[5].
-
Treatment Status: Either antiretroviral treatment-naïve with HIV-1 RNA ≥1,000 copies/mL or virologically suppressed on a stable antiretroviral regimen for at least 6 months[5].
-
Renal Function: Estimated glomerular filtration rate (eGFR) typically ≥50 mL/min[5].
-
Genotypic Sensitivity: No known resistance to the components of the study drugs[5][11].
Methodology for Virologic Assessment: Plasma HIV-1 RNA levels were measured at screening, baseline, and specified follow-up visits (e.g., weeks 4, 8, 12, 24, 36, 48). The primary analysis utilized the FDA snapshot algorithm, where patients with missing data or who discontinued the study for any reason were counted as failures.
Logical Relationships in Clinical Trial Design
The following diagram illustrates the general design of the comparative clinical trials for this compound-containing regimens in treatment-naïve patients.
Caption: Workflow of pivotal clinical trials for this compound regimens.
Signaling Pathway Considerations
This compound is an integrase strand transfer inhibitor (INSTI). It works by binding to the active site of the HIV integrase enzyme, preventing the integration of viral DNA into the host cell's genome. This is a critical step in the HIV replication cycle. Cobicistat is a pharmacokinetic enhancer that inhibits the cytochrome P450 3A (CYP3A) enzyme system, thereby "boosting" the levels of this compound in the blood and allowing for once-daily dosing[10]. Emtricitabine and tenofovir (either as TDF or TAF) are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) that inhibit the reverse transcriptase enzyme, another key component of the viral replication machinery.
Caption: Mechanism of action for this compound-containing regimens.
References
- 1. INSTIs-centered antiviral regimens for first-line treatment of HIV/AIDS: a network meta-analysis and cost-effectiveness analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical use of HIV integrase inhibitors: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. EXECUTIVE SUMMARY - this compound/Cobicistat/Emtricitabine/Tenofovir Alafenamide (EVG/COBI/FTC/TAF) (Genvoya) Fixed-Dose Combination, Oral Tablet) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound/cobicistat/emtricitabine/tenofovir alafenamide in Asian participants with human immunodeficiency virus 1 infection: A sub-analysis of phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RESULTS - this compound/Cobicistat/Emtricitabine/Tenofovir Alafenamide (EVG/COBI/FTC/TAF) (Genvoya) Fixed-Dose Combination, Oral Tablet) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound/Cobicistat/Emtricitabine/Tenofovir Alafenamide as Maintenance Treatment in HIV/HBV-Coinfected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate in Asian Subjects with Human Immunodeficiency Virus 1 Infection: A Sub-Analysis of Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Use of HIV Integrase Inhibitors: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 9. A Review of the Efficacy and Safety of Genvoya® (this compound, Cobicistat, Emtricitabine, and Tenofovir Alafenamide) in the Management of HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Table 5, Inclusion Criteria for the Systematic Review - this compound/Cobicistat/Emtricitabine/Tenofovir Alafenamide (EVG/COBI/FTC/TAF) (Genvoya) Fixed-Dose Combination, Oral Tablet) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Battle in the Test Tube: Elvitegravir vs. Bictegravir's Antiviral Potency
In the landscape of antiretroviral therapeutics, integrase strand transfer inhibitors (INSTIs) have emerged as a cornerstone of HIV-1 treatment. Among these, elvitegravir and bictegravir represent two generations of this potent drug class. This guide provides an in vitro comparison of their antiviral potency, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Antiviral Activity
The in vitro potency of this compound and bictegravir has been evaluated in various studies, with key metrics being the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the protein-adjusted 95% inhibitory concentration (IC95). These values quantify the concentration of the drug required to inhibit viral replication by 50% and 95%, respectively, with the latter accounting for the effect of plasma proteins which can reduce a drug's effective concentration.
| Parameter | This compound (EVG) | Bictegravir (BIC) | Reference(s) |
| EC50 (nM) | 0.7 - 1.5 | 1.5 - 2.4 | [1][2] |
| IC50 (nM) | ~0.2 ng/mL | ~0.2 ng/mL | [3] |
| Protein-Adjusted IC95 (nM) | >10-fold in vitro IC95 | 361 | [4][5] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Bictegravir has demonstrated potent antiviral activity against a range of HIV-1 subtypes and has shown a favorable resistance profile compared to first-generation INSTIs like this compound.[2][6] Studies have indicated that bictegravir maintains its potency against viral strains with resistance mutations to this compound.[5]
Mechanism of Action: Targeting HIV-1 Integrase
Both this compound and bictegravir are integrase strand transfer inhibitors (INSTIs). They target the HIV-1 integrase enzyme, which is crucial for the virus's replication cycle. Specifically, they block the strand transfer step of integration, preventing the viral DNA from being incorporated into the host cell's genome. This effectively halts the viral life cycle.
References
- 1. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the safety, efficacy, and pharmacokinetics of this compound with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bictegravir/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New integrase inhibitor bictegravir looks promising in early studies | aidsmap [aidsmap.com]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Elvitegravir
For researchers and drug development professionals, the proper disposal of unused or expired Elvitegravir is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines not only prevents environmental contamination but also ensures compliance with federal and state regulations. This guide provides a procedural framework for the safe and effective disposal of this compound, a non-hazardous antiretroviral compound.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States. The Environmental Protection Agency (EPA) sets forth guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), while the Drug Enforcement Administration (DEA) regulates controlled substances.[1][2] It is also important to note that many states have their own regulations that may be more stringent than federal laws.[1]
Disposal Procedures for this compound
As a non-hazardous pharmaceutical, the disposal of this compound should follow the guidelines for non-hazardous medical waste. The following steps outline the recommended procedure for its disposal in a laboratory or research setting.
Step 1: Segregation and Containerization
Proper segregation of pharmaceutical waste is crucial to ensure it is managed correctly.[3]
-
Non-Hazardous Waste Stream: this compound should be disposed of in a designated non-hazardous pharmaceutical waste container. These are often blue-lidded bins.[3]
-
Original Packaging: Whenever possible, keep the drug in its original container. Do not crush tablets or capsules.[4][5] For blister packs, do not pop the tablets or capsules out of the packaging.[5]
-
Labeling: Ensure the waste container is clearly labeled as "Non-Hazardous Pharmaceutical Waste" to prevent cross-contamination with general or hazardous waste.[6]
Step 2: Personal Protective Equipment (PPE)
When handling any chemical, including for disposal, appropriate PPE should be worn.
-
Gloves: Nitrile gloves are recommended.[7]
-
Eye Protection: Safety glasses or goggles should be used.[7]
-
Lab Coat: A lab coat or disposable gown is necessary to protect from spills.[7]
Step 3: Final Disposal
-
Licensed Waste Contractor: The segregated and containerized this compound waste should be collected and disposed of by a licensed medical waste management company.
-
Incineration: The most common and required method for treating pharmaceutical waste is incineration at a permitted treatment facility.[2][6][8] This process destroys the active pharmaceutical ingredients, preventing their release into the environment.
-
Prohibited Disposal Methods: It is critical to avoid improper disposal methods. Never flush this compound down the toilet or drain.[1][2] This is to prevent the contamination of water supplies.[1][9] Also, do not dispose of it in the regular trash unless following specific at-home disposal guidelines, which are not recommended for laboratory settings.[4]
The following diagram illustrates the workflow for the proper disposal of this compound in a professional setting.
Caption: Workflow for the proper disposal of this compound.
Handling of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, bench paper, or empty vials, should also be disposed of in the non-hazardous pharmaceutical waste stream.[3] Sharps, such as needles or syringes, if used, must be placed in a designated sharps container.[6][8][10]
By following these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 6. kentuckycounselingcenter.com [kentuckycounselingcenter.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. CCOHS: HIV/AIDS Precautions - Needles and Sharps and Handling Contaminated Materials [ccohs.ca]
- 9. researchgate.net [researchgate.net]
- 10. safety.duke.edu [safety.duke.edu]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Elvitegravir
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the proper selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling Elvitegravir. Adherence to these protocols is critical to ensure personal safety and prevent contamination. This compound is a potent active pharmaceutical ingredient and is considered toxic, a moderate to severe skin and eye irritant, and harmful if swallowed.[1][2][3]
Personal Protective Equipment (PPE) Requirements
All personnel must use the following PPE when handling this compound. These requirements are based on established safety data sheets and are designed to provide comprehensive protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Appropriate chemical-resistant gloves (Standard BS EN 374:2003 or equivalent).[2] | To prevent skin contact and irritation.[2] Gloves should be inspected before use and hands should be washed thoroughly after handling.[2] |
| Eye Protection | Safety glasses with side shields or goggles.[2] | To protect against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Body Protection | A protective lab coat or gown. | To prevent contamination of personal clothing and minimize skin exposure.[1][2] |
| Respiratory Protection | Generally not required for standard handling in a well-ventilated area or chemical fume hood.[2][4] A suitable respirator is necessary if a risk assessment indicates potential for inhalation of dust or aerosols.[2] For spills or fire, a self-contained breathing apparatus is required.[1] | To prevent inhalation of the compound, especially in situations where dust or aerosols may be generated.[1][2] |
Standard Operating Procedures for Handling this compound
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a chemical fume hood to minimize inhalation exposure.[2] Ensure the laboratory is equipped with a safety shower and an eye wash station.[2]
Handling Practices:
-
Personnel: Only personnel trained and familiar with handling potent active pharmaceutical ingredients should work with this compound.[1]
-
Hygiene: Wash hands thoroughly before breaks and at the end of work.[4]
-
Avoidance: Prevent contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[2] Avoid prolonged or repeated exposure.[4]
Emergency Procedures and Disposal
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Spill Management:
-
For any spills, wear a self-contained breathing apparatus and protective clothing.[1]
-
Cover the spillage with a suitable absorbent material, sweep it up, and place it in an appropriate container for disposal.[2]
Disposal Plan:
-
All waste, including contaminated PPE and leftover this compound, must be disposed of in accordance with local, regional, national, and international regulations.[4]
-
Dispose of the contents and container at an approved waste disposal plant.[2] For unused medicine not on a "flush list," it is recommended to mix it with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and then dispose of it in the trash.[6]
Visual Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
